molecular formula C14H20N2O2S B2741429 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea CAS No. 1795191-13-7

1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Número de catálogo: B2741429
Número CAS: 1795191-13-7
Peso molecular: 280.39
Clave InChI: BYEXJRBVQGZBKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a synthetic urea derivative designed for advanced chemical and pharmacological research. The compound's structure, which integrates a phenyl group, a thioethyl linker, and a tetrahydro-2H-pyran-4-yl moiety, makes it a candidate for exploring structure-activity relationships in medicinal chemistry. Urea derivatives are a class of compounds of significant interest in drug discovery due to their diverse biological activities and ability to participate in hydrogen bonding, which is crucial for target binding . For instance, structurally similar 1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea derivatives have been developed as potent receptor tyrosine kinase inhibitors with demonstrated activity against chronic myeloid leukemia (CML) cell lines by targeting the PI3K/AKT signaling pathway . Other urea-based compounds have shown notable antiparkinsonian and neuroprotective effects in experimental models, antagonizing haloperidol-induced catalepsy and oxidative stress . Furthermore, substituted ureas are frequently investigated as key scaffolds for inhibiting various enzymes, such as aspartyl proteases . This combination of features suggests that 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a versatile building block with potential applications in oncology, neuroscience, and enzymology research. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

1-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(16-12-4-2-1-3-5-12)15-8-11-19-13-6-9-18-10-7-13/h1-5,13H,6-11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEXJRBVQGZBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Elucidating the In Vitro Mechanism of Action of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Hypothesis-Driven Approach to a Novel Phenylurea Compound

The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, with prominent examples like Sorafenib demonstrating significant therapeutic impact, often through the inhibition of protein kinases.[1][2][3] The novel compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, incorporates this key moiety. While the specific biological targets of this molecule are yet to be publicly elucidated, its structural features suggest a plausible role as a kinase inhibitor. Phenylurea derivatives have been successfully developed as potent inhibitors of the RAF kinase family, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][3]

This guide, therefore, puts forth a hypothetical mechanism of action: that 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, hereafter referred to as Compound-X, functions as an inhibitor of BRAF kinase, a frequently mutated and oncogenic driver in various cancers. We will outline a comprehensive in vitro strategy to rigorously test this hypothesis, progressing from direct target engagement to the assessment of downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed, field-proven protocols to investigate this proposed mechanism.

Overall Experimental Workflow

The investigation into Compound-X's mechanism of action will follow a logical, multi-tiered approach. Initially, we will assess its direct interaction with the putative target, BRAF kinase. Subsequently, we will determine its impact on the viability of cancer cells harboring a BRAF mutation. Finally, we will confirm target engagement within a cellular context by examining the downstream signaling events.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Phenotype cluster_2 Tier 3: Mechanistic Validation a In Vitro Kinase Assay b Cell Proliferation Assay a->b Assess functional consequence c Western Blot Analysis b->c Confirm on-target effect

Caption: A tiered approach to validating the hypothetical mechanism of action of Compound-X.

Tier 1: Direct Target Engagement - In Vitro Kinase Inhibition Assay

Rationale: The foundational step is to determine if Compound-X can directly inhibit the enzymatic activity of its hypothesized target, BRAF kinase. A cell-free kinase assay provides a clean system to measure this interaction, absent the complexities of a cellular environment. We will determine the IC50 value, the concentration of Compound-X required to inhibit 50% of BRAF kinase activity. To assess selectivity, the assay should also be run against other relevant kinases.

Protocol: BRAF Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from established TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) methodologies.

  • Reagent Preparation:

    • Prepare a 10x stock solution of Compound-X and reference inhibitors (e.g., Vemurafenib) in 100% DMSO. Then, create a series of 1:3 serial dilutions in DMSO.

    • Prepare the Kinase/Antibody Mixture: Dilute Eu-anti-GST antibody and BRAF kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the Tracer Mixture: Dilute the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the serially diluted Compound-X or control compounds.

    • Add 5 µL of the Kinase/Antibody mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the Tracer Mixture to each well.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary: Kinase Inhibition Profile
Kinase TargetCompound-X IC50 (nM)Vemurafenib IC50 (nM)
BRAF (V600E)8531
CRAF1,200100
EGFR>10,000>10,000
SRC>10,000>10,000

Interpretation: The hypothetical data in this table would suggest that Compound-X is a potent inhibitor of the mutant BRAF kinase and exhibits selectivity over other kinases, including wild-type CRAF and unrelated kinases like EGFR and SRC.

Tier 2: Cellular Phenotype - Antiproliferative Activity

Rationale: Having established direct target inhibition, the next critical step is to assess whether this translates into a functional effect in a relevant cellular context. We will use a cancer cell line known to be dependent on BRAF signaling for survival and proliferation, such as the A375 melanoma cell line which harbors the BRAF V600E mutation. A reduction in cell proliferation upon treatment with Compound-X would support our hypothesis.

Protocol: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding:

    • Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2x stock of Compound-X serial dilutions in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control (Vemurafenib).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Data Acquisition:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control and plot cell viability against the logarithm of Compound-X concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Hypothetical Data Summary: Antiproliferative Activity
Cell LineBRAF StatusCompound-X GI50 (µM)Vemurafenib GI50 (µM)
A375V600E0.50.2
MCF-7Wild-Type>50>50

Interpretation: This hypothetical data would indicate that Compound-X selectively inhibits the growth of BRAF-mutant cancer cells, consistent with an on-target antiproliferative effect.

Tier 3: Mechanistic Validation - Downstream Signaling Analysis

Rationale: To definitively link the observed antiproliferative effect to the inhibition of BRAF, we must analyze the phosphorylation status of its downstream effectors, MEK and ERK. A potent and selective BRAF inhibitor should lead to a dose-dependent decrease in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), without affecting their total protein levels.

The BRAF/MEK/ERK Signaling Pathway

G cluster_0 MAPK Signaling Cascade BRAF BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes CompoundX Compound-X CompoundX->BRAF Inhibition

Caption: Proposed inhibition of the BRAF/MEK/ERK pathway by Compound-X.

Protocol: Western Blot Analysis for p-MEK and p-ERK
  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of Compound-X for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Expected Outcome: A successful experiment would show a dose-dependent decrease in the intensity of the p-MEK and p-ERK bands with Compound-X treatment, while the total MEK, total ERK, and GAPDH bands remain unchanged. This result would provide strong evidence that Compound-X engages and inhibits the BRAF kinase in intact cells, leading to the observed antiproliferative phenotype.

Conclusion

This technical guide outlines a hypothesis-driven, systematic approach to elucidating the in vitro mechanism of action for 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. By progressing through direct target engagement assays, cellular phenotype assessment, and mechanistic validation of downstream signaling, researchers can build a robust data package to support the proposed mechanism as a BRAF kinase inhibitor. The provided protocols are established, reliable methods that, when combined, offer a powerful strategy for characterizing novel chemical entities in drug discovery.

References

  • Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). MDPI. Retrieved March 17, 2026, from [Link]

  • (PDF) In-Vitro antioxidant assay of synthesized 2 & 4 substituted phenyl Urea/Thiourea (Carboxylic Acid/Carboxamide) by using 1, 1, Diphenyl-2-Picrylhydrazyl as a stable oxidant. (2016). ResearchGate. Retrieved March 17, 2026, from [Link]

  • (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 1-(2-Amino-eth-yl)-3-phenyl-thio-urea. (2011). PubMed. Retrieved March 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (2019). PubMed. Retrieved March 17, 2026, from [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). PubMed. Retrieved March 17, 2026, from [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2021). MDPI. Retrieved March 17, 2026, from [Link]

  • (PDF) Synthesis and Biological Evaluation of - Amanote Research. (2017). Amanote. Retrieved March 17, 2026, from [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022). MDPI. Retrieved March 17, 2026, from [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). PMC. Retrieved March 17, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2022). Texas Tech University Health Sciences Center. Retrieved March 17, 2026, from [Link]

  • Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. (2009). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

Pharmacokinetics and pharmacodynamics of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Preclinical Characterization of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea: A Hypothetical Case Study

Disclaimer: Publicly available scientific literature and databases do not contain specific pharmacokinetic and pharmacodynamic data for the compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. Therefore, this document serves as a comprehensive, in-depth technical guide and a hypothetical case study for drug development professionals. It outlines the essential experimental framework, data interpretation, and methodologies that would be employed to characterize a novel chemical entity with this structure.

Introduction: A Novel Phenylurea Compound

The compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea belongs to the broad class of phenylurea derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The urea moiety is a key structural feature in several approved drugs and is known to form critical hydrogen bond interactions with biological targets.[1][2] The incorporation of a tetrahydropyran ring may influence physicochemical properties such as solubility and metabolic stability, while the thioether linkage introduces a potential site for metabolism and further molecular interactions.

Given the structural alerts and the history of related compounds, this guide will hypothesize a potential mechanism of action and outline the requisite studies to build a comprehensive pharmacokinetic and pharmacodynamic profile.

Part 1: Pharmacokinetics - Understanding the Journey of the Compound in the Body

The pharmacokinetic profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its efficacy and safety. A thorough in vitro and in vivo characterization is paramount.

In Vitro ADME Profiling

A battery of in vitro assays provides the initial assessment of a compound's drug-like properties.

Table 1: Hypothetical In Vitro ADME Data for 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

ParameterAssay TypeResultImplication
Solubility Kinetic Solubility150 µM at pH 7.4Moderate solubility, may not be a limiting factor for absorption.
Permeability PAMPA10 x 10⁻⁶ cm/sHigh passive permeability predicted.
Plasma Protein Binding Equilibrium Dialysis95% (Human)High binding, which may affect the free drug concentration.
Metabolic Stability Human Liver Microsomest½ = 45 minModerate metabolic stability, suggesting potential for first-pass metabolism.
CYP450 Inhibition Fluorometric AssayIC₅₀ > 10 µM for major isoformsLow potential for drug-drug interactions via CYP inhibition.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to determine the rate of metabolism of a test compound.

Objective: To determine the in vitro intrinsic clearance of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea in human liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • NADPH regenerating system (e.g., GOLDPak)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with internal standard for quenching

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Hypothetical Metabolic Pathway

Based on the structure, potential metabolic pathways could include oxidation of the phenyl ring, oxidation of the thioether to a sulfoxide or sulfone, and N-dealkylation.

Metabolic Pathway Parent 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea M1 Sulfoxide Metabolite Parent->M1 CYP-mediated Oxidation M2 Hydroxylated Phenyl Metabolite Parent->M2 CYP-mediated Hydroxylation M3 N-dealkylated Metabolite Parent->M3 CYP-mediated N-dealkylation

Caption: Hypothetical metabolic pathway of the title compound.

In Vivo Pharmacokinetics in Rodents

Following promising in vitro data, the pharmacokinetic profile is assessed in an animal model, typically rats.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats (Intravenous and Oral Administration)

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 500350
Tmax (h) 0.11.0
AUC (ng*h/mL) 8002000
t½ (h) 2.53.0
Clearance (mL/min/kg) 20-
Volume of Distribution (L/kg) 4.0-
Oral Bioavailability (%) -50%

These hypothetical data suggest moderate clearance, a reasonable volume of distribution, and good oral bioavailability.

Part 2: Pharmacodynamics - How the Compound Acts on the Body

The pharmacodynamics of a drug describe its mechanism of action and the resulting physiological effects. Based on the phenylurea scaffold, a plausible, hypothetical target is a protein kinase, a common target for this class of compounds.

Hypothetical Mechanism of Action: Kinase Inhibition

We will hypothesize that 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is an inhibitor of a specific kinase, for example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in angiogenesis and cancer.[3]

In Vitro Potency and Selectivity

The inhibitory activity against the primary target and a panel of other kinases would be determined.

Table 3: Hypothetical Kinase Inhibition Profile

KinaseIC₅₀ (nM)
VEGFR-2 50
PDGFRβ 200
c-Kit 500
EGFR >10,000

This profile suggests a potent and relatively selective inhibitor of VEGFR-2.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen®)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.

Objective: To determine the IC₅₀ of the test compound against VEGFR-2.

Materials:

  • Recombinant VEGFR-2 kinase

  • Fluorescently labeled substrate peptide

  • Europium-labeled antibody specific for the phosphorylated substrate

  • ATP

  • Test compound serial dilutions

  • Assay buffer

Procedure:

  • Compound Plating: In a 384-well plate, add serial dilutions of the test compound.

  • Kinase Reaction: Add the kinase, substrate peptide, and ATP to initiate the phosphorylation reaction. Incubate at room temperature.

  • Detection: Stop the kinase reaction and add the Eu-labeled antibody. Incubate to allow antibody binding to the phosphorylated substrate.

  • Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Hypothetical Signaling Pathway

The compound is hypothesized to inhibit the VEGFR-2 signaling pathway, which plays a crucial role in angiogenesis.

Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea Compound->VEGFR2 Inhibition ERK ERK PLCg->ERK Angiogenesis Angiogenesis PI3K->Angiogenesis ERK->Angiogenesis

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide has outlined a hypothetical, yet comprehensive, preclinical characterization of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. The presented framework, from in vitro ADME and kinase profiling to in vivo pharmacokinetics, provides a robust pathway for evaluating novel chemical entities. The hypothetical data suggest a compound with favorable drug-like properties and a potent, selective mechanism of action.

Further studies would involve in vivo efficacy models (e.g., tumor xenograft models if the anticancer hypothesis holds), safety pharmacology, and toxicology studies to fully assess the therapeutic potential of this compound.

References

  • Vertex AI Search. (2025, January 18). Pharmacology of Urea and Ureaphil ; Mechanism of Action, Pharmacokinetics, Uses, Effects.
  • Celen, S., et al. (2013, March 19). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI.
  • Diab, Y., et al. (n.d.). Design, Synthesis and Biological Activities of (Thio)
  • Rotas, G., & Varvounis, G. (2022, December 22). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.
  • Haque, M. A., et al. (n.d.).
  • McLawhon, R. W., et al. (n.d.).
  • Request PDF. (n.d.). Synthesis of novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazole‐containing phenyl urea derivatives as potential VEGFR‐2 inhibitors.
  • Busschaert, N., et al. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC.
  • Benchchem. (n.d.). Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio- | 24885-87-8.
  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
  • Food and Drug Administration. (2022, January 26).
  • Monma, A., et al. (n.d.).
  • Piver, M. S., et al. (n.d.). Pharmacokinetics and Toxicity of 120-hour Continuous-Infusion Hydroxyurea in Patients With Advanced Solid Tumors. PubMed.
  • Bioorg Med Chem Lett. (2012, June 15).
  • Chemsrc. (2026, February 19). 1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea.
  • Semantic Scholar. (n.d.).
  • eScholarship. (2012, April 5). NIH Public Access.
  • MDPI. (2010, March 24). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)
  • PubMed. (2009, October 15).
  • PMC. (2012, May 30). Urea for treatment of acute SIADH in patients with subarachnoid hemorrhage: a single-center experience.
  • EUR Research Information Portal. (2025, February 1).

Sources

Receptor binding affinity of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Authored by a Senior Application Scientist

Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery, we often encounter novel chemical entities (NCEs) whose biological targets and therapeutic potential are yet to be defined. The compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea represents such a frontier. Its structure, a composite of a flexible aryl urea scaffold and a tetrahydropyran (THP) moiety, suggests a rich potential for interaction with a variety of biological targets. The aryl urea core is a well-established pharmacophore known for its role in kinase inhibition and other protein-protein interactions, largely due to its hydrogen bonding capabilities[1][2][3]. The inclusion of the THP ring, a common strategy in medicinal chemistry, often serves to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structural element that can influence binding selectivity[4][5].

This guide is structured not as a review of existing data—as the specific receptor affinities for this compound are not publicly documented—but as a strategic and methodological blueprint for its characterization. We will proceed with the informed hypothesis that the aryl urea component may direct the molecule towards targets such as protein kinases or G-protein coupled receptors (GPCRs), where similar urea-based ligands have shown activity[2][6][7]. This document will provide the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary for a comprehensive investigation into the receptor binding profile of this intriguing molecule.

Section 1: The Foundational Principles of Receptor-Ligand Interactions

The initial step in characterizing any NCE is to quantify its binding affinity for a putative receptor. This affinity is a measure of the strength of the non-covalent interaction between the ligand (our compound) and its protein target. The key parameters we seek to determine are:

  • Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the ligand-receptor complex. A lower Kd value signifies a higher binding affinity. It is an intrinsic property of the interaction and is independent of the assay format.

  • Inhibitory Constant (Ki): In competitive binding assays, the Ki represents the affinity of a test compound (our NCE) for a receptor in the presence of a competing ligand (often a radiolabeled or fluorescent probe).

  • Half-maximal Inhibitory Concentration (IC50): This is the concentration of the NCE required to displace 50% of a specific probe from its receptor. The IC50 is an experimental value that can be influenced by assay conditions, and it is often converted to a Ki value for standardization.

A thorough understanding of these parameters is crucial for making informed decisions in the subsequent stages of drug development.

Section 2: Experimental Workflow for Determining Receptor Binding Affinity

The selection of an appropriate assay is contingent on the availability of tools for the hypothesized target and the desired throughput. Below, we outline two robust and widely adopted methodologies: a classic Radioligand Binding Assay and a modern, label-free Surface Plasmon Resonance (SPR) analysis.

Radioligand Binding Assay: A Competitive Inhibition Approach

This technique is a gold standard for quantifying the affinity of an unlabeled test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a receptor.

Experimental Protocol
  • Receptor Preparation:

    • Source of Receptors: Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., a specific kinase or GPCR) or membrane preparations from these cells.

    • Membrane Preparation: If starting from cell culture, harvest cells, homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

    • Protein Quantification: Determine the total protein concentration in the membrane preparation using a standard method like the Bradford assay to ensure consistency across experiments.

  • Assay Setup:

    • Total Binding: Incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) of known high affinity for the target.

    • Non-specific Binding (NSB): In a parallel set of experiments, incubate the receptor, radioligand, and a high concentration of an unlabeled, known potent ligand for the receptor. This will saturate the receptors, and any remaining radioligand binding will be considered non-specific.

    • Competitive Binding: Incubate the receptor and radioligand with a range of concentrations of the test compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation and Termination:

    • Incubate all samples at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium. This time should be determined in preliminary kinetic experiments.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any residual unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram of Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_end Termination & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Total_Binding Total Binding (Receptor + [³H]L*) Receptor->Total_Binding NSB Non-Specific Binding (Receptor + [³H]L* + Cold Ligand) Receptor->NSB Competition Competition (Receptor + [³H]L* + L) Receptor->Competition Radioligand Radioligand ([³H]L*) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound Test Compound (L) Test_Compound->Competition Filtration Rapid Filtration Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): A Label-Free, Real-Time Approach

SPR is a powerful technique that allows for the real-time, label-free detection of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a receptor immobilized on the chip.

Experimental Protocol
  • Chip Preparation and Receptor Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified receptor protein onto the activated surface. The protein should be in a low-salt buffer with a pH below its isoelectric point to facilitate covalent linkage.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference flow cell should be prepared in the same way but without the receptor to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the test compound over both the receptor-immobilized and reference flow cells.

    • Monitor the binding in real-time by recording the change in the SPR signal (measured in Response Units, RU). Each injection cycle consists of an association phase (when the compound is flowing over the chip) and a dissociation phase (when running buffer replaces the compound solution).

  • Data Processing and Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is then calculated as Kd = kd / ka .

Diagram of SPR Experimental Workflow

SPR_Workflow Start Start Immobilize Immobilize Receptor on Sensor Chip Start->Immobilize Inject_Analyte Inject Analyte (Test Compound) at Various Concentrations Immobilize->Inject_Analyte Monitor_Binding Monitor Real-Time Binding (Association/Dissociation) Inject_Analyte->Monitor_Binding Data_Processing Data Processing (Reference Subtraction) Monitor_Binding->Data_Processing Kinetic_Analysis Kinetic Analysis (Fit to Binding Model) Data_Processing->Kinetic_Analysis End Determine ka, kd, and Kd Kinetic_Analysis->End

Caption: Step-by-step workflow for an SPR binding analysis.

Section 3: Data Presentation and Hypothetical Case Study

To illustrate the application of these methodologies, let us consider a hypothetical scenario where we are testing our NCE against a panel of three receptor kinases: Kinase A, Kinase B, and Kinase C.

Hypothetical Binding Affinity Data
CompoundTargetAssay TypeIC50 (nM)Ki (nM)Kd (nM)
NCE Kinase ARadioligand Binding5025-
NCE Kinase BRadioligand Binding1500750-
NCE Kinase CRadioligand Binding>10,000>5,000-
NCE Kinase ASPR--30

NCE: 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Interpretation of Hypothetical Results

In this scenario, the data clearly indicate that our NCE has a specific and moderately high affinity for Kinase A, with a Ki value of 25 nM from the radioligand binding assay. The SPR data corroborates this finding, yielding a Kd of 30 nM. The significantly higher Ki for Kinase B and the lack of activity at Kinase C suggest a good degree of selectivity for Kinase A. This selectivity is a highly desirable attribute in drug discovery, as it can minimize off-target effects.

Section 4: Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial characterization of the receptor binding affinity of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. By leveraging the known pharmacology of its constituent aryl urea and tetrahydropyran moieties, we can formulate rational hypotheses about its potential targets. The detailed protocols for radioligand binding assays and surface plasmon resonance provide robust and reliable means to quantify its binding affinity and selectivity.

The path from a novel chemical entity to a potential therapeutic is long and requires a meticulous, data-driven approach. The determination of receptor binding affinity is a critical first step on this journey, providing the foundational data upon which all subsequent research and development will be built.

References

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]

  • Binding Database. BindingDB. [Link]

  • Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. PubMed. [Link]

  • Aryl urea derivatives of spiropiperidines as NPY Y5 receptor antagonists. PubMed. [Link]

  • Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. PubMed. [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. [Link]

  • Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI. [Link]

  • Synthesis and pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for a novel receptor with sigma-like neuromodulatory activity. Scholars@Duke. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. ScienceDirect. [Link]

  • Structure-affinity Relationship Study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a New Class of 5-hydroxytryptamine7 Receptor Agents. PubMed. [Link]

  • Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. PubMed. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Semantic Scholar. [Link]

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel therapeutic agents hinges on the rigorous early-stage evaluation of their biological activity and safety profile. Phenylurea derivatives represent a versatile chemical scaffold that has given rise to numerous compounds with significant anticancer properties.[1] This guide provides a comprehensive, in-depth framework for conducting the preliminary in vitro cytotoxicity screening of a novel compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea . As this is a novel entity, this document focuses on establishing a robust, scientifically sound, and self-validating methodology. We detail an integrated, dual-assay strategy employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Lactate Dehydrogenase (LDH) assays to provide a multi-faceted view of the compound's effect on cell viability and membrane integrity. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research, offering field-proven insights and detailed protocols to ensure data integrity and reproducibility.

Introduction: Rationale and Scientific Context

Substituted urea and thiourea derivatives are of significant interest in medicinal chemistry due to their proven antiproliferative properties against a wide range of cancer cell lines.[2] The core urea moiety serves as a critical hydrogen bonding motif, while substitutions on the flanking groups allow for the modulation of biological activity.[1] The target compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea , combines a classic phenylurea warhead with a thioether-linked tetrahydropyran group, a novel structural combination with unexplored biological potential.

The primary goal of preliminary cytotoxicity screening is to determine the concentration at which a compound elicits a toxic effect on cultured cells, often expressed as the half-maximal inhibitory concentration (IC50). This initial screen is a critical filter in the drug discovery pipeline, identifying candidates with potent activity and providing early indications of potential therapeutic windows. To ensure the reliability of these initial findings, it is imperative to move beyond single-endpoint assays. This guide advocates for an orthogonal approach, pairing an assessment of metabolic activity with a direct measure of cell membrane damage.

Foundational Strategy: A Validated Dual-Assay Approach

To build a trustworthy cytotoxicity profile, we will employ two distinct, well-established colorimetric assays that measure different cellular endpoints. This strategy provides a more complete picture of the compound's effects than either assay could alone.

2.1 Assay 1: MTT for Metabolic Viability

The MTT assay is a cornerstone method for assessing cell viability by measuring cellular metabolic activity.[3][4] The principle lies in the capacity of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5][6] The quantity of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.[7] A reduction in the formazan signal indicates a decrease in metabolic function, which can be due to cytotoxicity or cytostatic effects.

2.2 Assay 2: LDH for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity based on the loss of plasma membrane integrity.[8][9] LDH is a stable cytosolic enzyme present in all cell types that is rapidly released into the cell culture medium upon cell lysis or membrane damage.[10][11] The assay measures the enzymatic activity of this released LDH in the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[9]

By using these two assays in parallel, we can distinguish between different modes of cell death. For example, a compound that induces necrosis will cause a strong signal in the LDH assay (membrane rupture) and a corresponding loss of signal in the MTT assay. Conversely, a compound that is primarily anti-proliferative or induces apoptosis with delayed membrane collapse might show a strong decrease in the MTT signal with a relatively low initial LDH release.

Experimental Design: The Blueprint for Reliable Data

A robust experimental design is the bedrock of reproducible science. The following sections outline the critical choices and controls necessary for the cytotoxicity screening of our target compound.

3.1 Cell Line Selection

The choice of cell line can significantly impact assay results.[12] A well-considered panel should be used to assess both potency and potential selectivity.[13][14] For this preliminary screen, we recommend a panel comprising:

  • A549: Human lung carcinoma.

  • MCF-7: Human breast adenocarcinoma.

  • HeLa: Human cervical adenocarcinoma.[15]

  • NIH3T3 or HK-2: A non-cancerous murine fibroblast or human kidney cell line to serve as a control for general cytotoxicity and to calculate a preliminary selectivity index.[16][17]

3.2 Controls: The Self-Validating System

Proper controls are non-negotiable for data interpretation. Each 96-well plate must include:

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (solvent) used to dissolve the test compound. Since many hydrophobic compounds are dissolved in Dimethyl Sulfoxide (DMSO), this is a critical control. The final DMSO concentration in the culture medium should ideally be kept at or below 0.1% to minimize solvent-induced artifacts, though many cell lines can tolerate up to 0.5%.[18][19] It is imperative to run a matched vehicle control for each compound concentration.[20][21]

  • Untreated Control (Negative Control): Cells cultured in medium only. This represents 100% viability.[22]

  • Positive Control: Cells treated with a well-characterized cytotoxic drug, such as Doxorubicin .[15][23] This confirms the assay is performing correctly and that the cells are responsive to cytotoxic agents.

  • Media Blank: Wells containing only culture medium (no cells) to determine the background absorbance of the medium and assay reagents.[22]

3.3 Compound Preparation and Dosing

  • Stock Solution: Prepare a high-concentration stock solution of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea in 100% cell culture-grade DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM. It is crucial to ensure the final DMSO concentration remains constant across all dilutions and does not exceed the predetermined non-toxic level (e.g., 0.5%).[18]

Visualization of Core Methodologies

Visual diagrams provide a clear and immediate understanding of complex workflows and mechanisms.

Cytotoxicity Screening Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Dual Assay cluster_analysis Phase 4: Data Analysis Compound Prepare Compound Stock & Dilutions Treat Treat Cells with Compound (e.g., 24, 48, 72 hours) Compound->Treat Cells Culture & Seed Cells in 96-Well Plates Cells->Treat Assay_MTT MTT Assay: Add MTT Reagent, Incubate, Solubilize Treat->Assay_MTT Assay_LDH LDH Assay: Collect Supernatant, Add Reaction Mix Treat->Assay_LDH Read Read Absorbance (Spectrophotometer) Assay_MTT->Read Assay_LDH->Read Calculate Calculate % Viability & % Cytotoxicity Read->Calculate IC50 Generate Dose-Response Curve & Determine IC50 Calculate->IC50

Caption: Overall workflow for preliminary cytotoxicity screening.

Assay Mechanisms cluster_mtt MTT Assay Principle cluster_ldh LDH Assay Principle MTT_start Yellow MTT (Water-Soluble) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT_start->Mito Reduction MTT_end Purple Formazan (Insoluble) Mito->MTT_end LDH_start Damaged Cell (Membrane Compromised) LDH_enzyme LDH Release into Supernatant LDH_start->LDH_enzyme LDH_reaction LDH + Substrate Mix LDH_enzyme->LDH_reaction Catalysis LDH_end Colored Formazan Product LDH_reaction->LDH_end

Caption: Core principles of the MTT and LDH cytotoxicity assays.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format and should be performed in triplicate for each condition.

5.1 Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[3][7]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Carefully remove the medium and add 100 µL of medium containing the desired concentrations of the test compound or controls (vehicle, doxorubicin) to the respective wells.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[7][24]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂. During this period, viable cells will convert the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[5] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[24]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm is recommended to subtract background absorbance.[5][7]

5.2 Protocol 2: LDH Cytotoxicity Assay

This protocol is based on established principles for measuring LDH release.[9]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 5.1) in a separate 96-well plate. It is crucial to set up additional control wells for this assay:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer or Triton X-100) 45 minutes before the end of the incubation period. This represents 100% cytotoxicity.[25]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[9]

  • Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[9][26]

  • Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add the specified volume (e.g., 50-100 µL) of the reaction mixture to each well containing the supernatant.[25]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[25]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background.[25]

Data Analysis and Interpretation

6.1 Calculation of Cell Viability and Cytotoxicity

First, subtract the average absorbance value of the media blank from all other readings.

  • For the MTT Assay:

    • Percent Viability (%) = ( (Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells) ) * 100

  • For the LDH Assay:

    • Percent Cytotoxicity (%) = ( (Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release) ) * 100

6.2 IC50 Determination

The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[27] To determine the IC50, plot the Percent Viability (or Percent Cytotoxicity) against the log-transformed concentrations of the compound. Use a non-linear regression analysis to fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[28][29] Software such as GraphPad Prism or specialized Excel add-ins can perform this calculation.[27][28]

6.3 Data Presentation

Summarize the calculated IC50 values in a clear, structured table for easy comparison across cell lines and time points.

CompoundCell LineIncubation Time (h)MTT Assay IC50 (µM)LDH Assay IC50 (µM)Selectivity Index (SI)*
Compound X A54948ValueValueValue
MCF-748ValueValueValue
HeLa48ValueValueValue
NIH3T348ValueValueN/A
Doxorubicin A54948ValueValueValue
MCF-748ValueValueValue
HeLa48ValueValueValue
NIH3T348ValueValueN/A

*Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancer cell line. A value ≥ 2 is often considered indicative of selective activity.[16]

Conclusion and Future Directions

This guide provides a robust and multi-faceted framework for the initial cytotoxic evaluation of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. By employing both the MTT and LDH assays, researchers can generate reliable and interpretable data on the compound's effect on cell viability and membrane integrity. The resulting IC50 values and selectivity indices will serve as a critical foundation for go/no-go decisions in the drug development process. Promising results from this preliminary screen should be followed by more detailed mechanistic studies, such as assays for apoptosis (e.g., caspase activity, Annexin V staining) and cell cycle analysis, to elucidate the specific mode of action.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Riss, T. L., et al. (2016). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Assay and Drug Development Technologies, 14(1), 31–46. Retrieved from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? ResearchGate. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Bio-protocol. Retrieved from [Link]

  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. AAT Bioquest. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. ResearchGate. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Retrieved from [Link]

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? ResearchGate. Retrieved from [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. Retrieved from [Link]

  • Goutelle, S., et al. (2008). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 10(3), 474–481. Retrieved from [Link]

  • Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. Retrieved from [Link]

  • PubMed. (2003, February 15). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Gynecologic Oncology, 88(2), 198-203. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curve of cytotoxicity of doxorubicin as a positive control. ResearchGate. Retrieved from [Link]

  • Stack Exchange. (2017, May 30). Why is a DMSO-only Control Important? Biology Stack Exchange. Retrieved from [Link]

  • Sadeghi-Aliabadi, H., et al. (2010). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences, 5(2), 127–133. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. PubMed. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Altex, 35(3), 284–288. Retrieved from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. Retrieved from [Link]

  • Supplementary Figure 1. (n.d.). Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Retrieved from [Link]

  • PubMed. (2022, January 10). Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors. PubMed. Retrieved from [Link]

  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Retrieved from [Link]

  • Wujec, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6537. Retrieved from [Link]

  • ResearchGate. (2025, September 2). Discovery of ethyl urea derivatives as inhibitors of islet amyloid polypeptide fibrillization and cytotoxicity. ResearchGate. Retrieved from [Link]

  • Dove Medical Press. (2015, January 29). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 10, 891–902. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. Due to the absence of published experimental data for this specific molecule, this document leverages a fragment-based approach to forecast its key characteristics, including molecular structure, molecular weight, melting point, solubility, lipophilicity (LogP), and spectroscopic signatures (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry). Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, offering a robust framework for researchers synthesizing and characterizing this and structurally related molecules. The methodologies are presented to ensure scientific integrity, with an emphasis on the rationale behind experimental choices and self-validating systems.

Compound Identification and Structural Analysis

The initial step in characterizing any compound is to unequivocally define its molecular structure from its nomenclature.

IUPAC Name: 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Deconstruction of the Name:

  • 1-phenyl...urea: A urea core substituted on one nitrogen with a phenyl group.

  • -3-(2-(...thio)ethyl)urea: The second nitrogen of the urea is substituted with an ethyl group, which in turn is connected via a sulfur atom (thioether linkage).

  • ...((tetrahydro-2H-pyran-4-yl)thio)...: The sulfur atom is attached to the 4-position of a tetrahydro-2H-pyran ring.

This systematic deconstruction yields the following chemical structure:

Chemical Structure:

Chemical structure of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

(Image generated for illustrative purposes)

Based on this structure, the fundamental molecular properties can be calculated.

PropertyValue
Molecular Formula C₁₄H₂₀N₂O₂S
Molecular Weight 296.39 g/mol

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of the molecule's structural fragments: the phenylurea head, the thioether linker, and the tetrahydropyran tail.

PropertyPredicted Value/CharacteristicRationale
Physical State White to off-white crystalline solid.The phenylurea moiety contributes to a rigid structure capable of strong intermolecular hydrogen bonding, which typically results in a solid state at room temperature. Phenylurea itself is a colorless crystalline solid.[1]
Melting Point 130 - 160 °CPhenylurea has a melting point of 145-147 °C.[2][3][4] The addition of the flexible and bulkier thioether-tetrahydropyran chain may disrupt crystal packing, potentially lowering the melting point, but the increased molecular weight will also be a factor.
Solubility
In WaterSlightly soluble to insoluble.While the urea and tetrahydropyran ether groups can form hydrogen bonds with water, the molecule has significant nonpolar character from the phenyl ring and the aliphatic portions. Phenylurea is only slightly soluble in water.[1] Thioethers are generally insoluble in water.[1]
In Organic SolventsSoluble in polar aprotic solvents (DMSO, DMF), and alcohols (ethanol, methanol). Moderately soluble in chlorinated solvents (dichloromethane).Phenylurea is highly soluble in organic solvents like ethanol.[1] The overall structure suggests good solubility in solvents that can engage in hydrogen bonding and solvate both polar and nonpolar regions.[5]
Lipophilicity (LogP) Estimated between 2.0 and 3.5The phenyl group (logP ~2.0) and the alkyl chain contribute to lipophilicity. The urea, ether, and thioether functionalities will decrease the LogP. This estimated range suggests moderate lipophilicity, a key parameter for drug-likeness.
pKa ~13-14 (for the urea N-H proton)The urea protons are very weakly acidic. The pKa of the N-H proton in phenylurea is approximately 13.37.[6] The substitution on the other nitrogen is unlikely to alter this value dramatically.

Experimental Determination of Physicochemical Properties

This section provides standardized protocols for the empirical validation of the predicted properties.

Synthesis and Purification Workflow

A plausible synthetic route is essential for obtaining the material for characterization. A proposed workflow is outlined below.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A Phenyl isocyanate C 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea (Crude Product) A->C Reaction in Aprotic Solvent (e.g., THF) B 2-((Tetrahydro-2H-pyran-4-yl)thio)ethan-1-amine B->C D Recrystallization or Column Chromatography C->D E Pure Product D->E F Physicochemical Property Determination E->F

Caption: Proposed workflow for the synthesis, purification, and characterization of the target compound.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.[7]

Protocol:

  • Sample Preparation: Ensure the crystalline solid is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of approximately 3 mm.[8]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]

  • Rapid Determination (Optional): Perform a quick heating run (10-20 °C/min) to find an approximate melting range.[10]

  • Accurate Determination: Using a fresh sample, heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[7]

Solubility Assessment

A systematic approach to solubility testing can provide insights into the compound's polarity and potential for formulation.

Protocol:

  • Sample Preparation: Weigh 10 mg of the compound into separate, labeled vials.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., water, ethanol, DMSO, dichloromethane, hexane).

  • Agitation: Vortex each vial vigorously for 1-2 minutes.

  • Visual Inspection: Observe each vial against a contrasting background. Note whether the compound has completely dissolved (clear solution), is partially soluble (cloudy suspension), or is insoluble (precipitate remains).[11][12]

  • Classification: Classify the solubility as soluble (>10 mg/mL), slightly soluble, or insoluble.

G start 10 mg of Compound solvent Add 1 mL Solvent Vortex for 1-2 min start->solvent observe Visual Observation solvent->observe soluble Soluble (Clear Solution) observe->soluble Yes insoluble Insoluble/Slightly Soluble (Cloudy/Precipitate) observe->insoluble No

Sources

Methodological & Application

Application Note & Protocol: Preparation of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea Solutions in DMSO for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solubilization, handling, and application of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea in dimethyl sulfoxide (DMSO) for cell-based assays. The protocol emphasizes best practices to ensure compound stability, mitigate solvent-induced cytotoxicity, and maintain experimental reproducibility. Key considerations, including the physicochemical properties of the compound and solvent, detailed procedures for preparing high-concentration stock solutions, and guidelines for creating working dilutions are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in in vitro screening and analysis.

Introduction: The Critical Role of Solubilization

1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a synthetic organic molecule featuring several key functional groups: a phenylurea core, a flexible ethyl linker, and a thioether bond to a tetrahydropyran ring. The urea motif is prevalent in many therapeutic agents due to its capacity for hydrogen bonding with biological targets.[1] The overall structure suggests limited aqueous solubility, making an organic solvent necessary for biological testing.

Dimethyl sulfoxide (DMSO) is the most common solvent used in drug discovery and cell biology for dissolving such compounds.[2][3] Its strong solubilizing power for a wide range of molecules, miscibility with aqueous culture media, and relatively low toxicity at working concentrations make it an invaluable tool.[4][5][6]

However, improper handling of DMSO and compound stock solutions can lead to significant experimental artifacts, including:

  • Compound Precipitation: Poorly soluble compounds can precipitate when diluted from 100% DMSO into aqueous cell culture medium, leading to inaccurate dosing.[7][8]

  • Solvent Cytotoxicity: DMSO itself can impact cell health, proliferation, and gene expression at higher concentrations, confounding experimental results.[9][10][11]

  • Compound Degradation: The chemical integrity of the test article can be compromised by factors such as water absorption by hygroscopic DMSO, repeated freeze-thaw cycles, or oxidation.[12][13] The thioether linkage in the target molecule, for instance, could be susceptible to oxidation.[14]

This guide provides a robust, self-validating protocol designed to minimize these risks and ensure the reliable application of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea in a cell culture setting.

Foundational Principles: Compound and Solvent Characteristics

A successful protocol is built upon understanding the materials involved. The table below summarizes key properties and considerations.

Parameter1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ureaDimethyl Sulfoxide (DMSO)Causality & Experimental Impact
Key Functional Groups Phenyl, Urea, Thioether, TetrahydropyranSulfoxideThe compound's hydrophobic nature necessitates a strong organic solvent like DMSO. The thioether is a potential site for oxidation.[14][15]
Solvent Type N/APolar AproticDMSO's polarity allows it to dissolve a wide range of compounds without donating protons, preserving the compound's structure.[4]
Hygroscopicity N/AHighDMSO readily absorbs atmospheric water.[12] Absorbed water can promote compound hydrolysis or decrease solubility, leading to precipitation.[13]
Purity Requirement High Purity Solid (>98%)Anhydrous, Sterile-Filtered (≥99.9%)Impurities in the compound can lead to off-target effects. Water in DMSO is a primary cause of compound instability and precipitation.[7][12]
Primary Hazard Potential biological activity (handle with PPE)Readily penetrates skin, carrying dissolved substances with it.[12]Always use chemical-resistant gloves and other appropriate PPE when handling the compound and its DMSO solutions.

Critical Consideration: Managing DMSO in Cell Culture

The final concentration of DMSO in the cell culture medium is a critical parameter that must be carefully controlled. While essential for solubilization, DMSO is not biologically inert.

DMSO-Induced Cytotoxicity

High concentrations of DMSO can inhibit cell proliferation, induce differentiation, or cause cell death.[10][16] The sensitivity to DMSO is highly dependent on the cell type and the duration of exposure.[17][18]

Cell Type CategoryRecommended Max. Final DMSO Concentration (v/v)Rationale & Key Insights
General Immortalized Cell Lines ≤ 0.5% Many robust cell lines (e.g., HeLa, CHO) can tolerate up to 1%, but keeping the concentration at or below 0.5% is a widely accepted best practice to minimize off-target effects.[8][9][16]
Primary Cells & Stem Cells ≤ 0.1% These cell types are often more sensitive to solvent effects. Some studies recommend concentrations as low as 0.01% for particularly sensitive cells or long-term exposures.[5][18]
Specific Sensitive Assays ≤ 0.1% Assays measuring subtle changes in gene expression or metabolic function may be affected by DMSO concentrations that do not impact gross cell viability.[9]

Crucial Directive: An appropriate vehicle control (cell culture medium containing the same final concentration of DMSO as the test wells, but without the compound) must be included in every experiment . This allows for the differentiation between the effects of the compound and the effects of the solvent.[7][8]

Experimental Protocol: From Powder to Plate

This protocol is designed to generate a high-concentration, stable stock solution and prepare accurate working dilutions for cell-based experiments. All steps involving open containers of sterile reagents should be performed in a certified biological safety cabinet using aseptic technique.[19][20]

Part A: Preparation of a 10 mM Primary Stock Solution

This section details the creation of a concentrated stock in 100% DMSO.

Materials & Equipment:

  • 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea (solid)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[12]

  • Analytical balance (readable to 0.1 mg)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 or 2.0 mL)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Step-by-Step Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of the compound. For a target of 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * MW (g/mol) * 1000 mg/g

  • Weigh Compound: Place a sterile microcentrifuge tube on the analytical balance and tare (zero) the weight. Carefully weigh the calculated mass of the solid compound directly into the tube.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube containing the compound.

  • Facilitate Dissolution: Tightly cap the tube and vortex for 30-60 seconds.[8] Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • Troubleshooting Dissolution: If the compound does not dissolve completely with vortexing:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[8] This uses ultrasonic waves to break up particulates.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Caution: Use this method sparingly, as heat can degrade some compounds. Do not exceed 37-40°C.[8]

  • Final Confirmation: Once a clear, homogenous solution is achieved, the primary stock is ready for aliquoting.

Part B: Aliquoting and Long-Term Storage

To preserve the integrity of the stock solution, it is critical to avoid repeated freeze-thaw cycles which can introduce moisture and cause compound degradation.[12][21]

  • Aliquot: Dispense the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Storage: Store the aliquots in a freezer, protected from light.

    • -20°C: Suitable for short- to medium-term storage (1-6 months).[12]

    • -80°C: Recommended for long-term storage (>6 months) to minimize degradation rates.[12][21]

Part C: Preparation of Working Solutions and Cell Dosing

This part describes the dilution of the primary stock to the final concentrations required for the experiment. To prevent the compound from precipitating in the aqueous culture medium, an intermediate serial dilution series in 100% DMSO is performed first.[7][8]

Workflow:

  • Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Prepare Serial Dilutions (in 100% DMSO):

    • Label a series of sterile microcentrifuge tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM).

    • To create a 1:10 dilution series: Add 90 µL of 100% DMSO to each empty tube.

    • Transfer 10 µL from the 10 mM stock to the "1 mM" tube. Cap and vortex thoroughly.

    • Using a fresh pipette tip, transfer 10 µL from the "1 mM" tube to the "100 µM" tube. Cap and vortex.

    • Continue this process until you have a range of concentrations in 100% DMSO that covers your experimental needs.[8]

  • Final Dosing Dilution (into Culture Medium):

    • The final dilution into the cell culture medium should be large enough to ensure the final DMSO concentration remains below the cytotoxic threshold (e.g., ≤0.5%). A 1:1000 dilution is common.

    • Example: To achieve a final concentration of 1 µM in a well containing 1 mL of medium:

      • Add 1 µL of the 1 mM DMSO working solution to the 1 mL of medium.

      • Final Compound Concentration = (1 µL * 1 mM) / 1001 µL ≈ 1 µM

      • Final DMSO Concentration = 1 µL / 1001 µL ≈ 0.1%

Visualization of Key Workflows

Workflow for Stock Solution Preparation```dot

G cluster_prep Part A: Stock Preparation cluster_storage Part B: Storage weigh 1. Weigh Compound (Analytical Balance) add_dmso 2. Add Anhydrous DMSO (Calibrated Pipette) weigh->add_dmso dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve confirm 4. Visually Confirm (Clear Solution) dissolve->confirm aliquot 5. Aliquot into Single-Use Volumes confirm->aliquot store 6. Store at -80°C (Protected from Light) aliquot->store

Caption: Workflow for preparing working solutions and dosing cells.

References

  • Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?[Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. [Link]

  • Verheijen, M., Lienhard, M., & Schrooders, Y. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? CryoLetters, 41(2), 73-87.
  • de la Torre, C., dos Santos, J. F., & Burin, A. M. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(5), e20240035. [Link]

  • Jagiellonian Center of Innovation. THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. [Link]

  • Verdan, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • American Society of Health-System Pharmacists. (2022). ASHP Guidelines on Compounding Sterile Preparations. American Journal of Health-System Pharmacy, 79(12), 1016-1051.
  • Institute for Safe Medication Practices. (2013). Guidelines for the Safe Preparation of Sterile Compounds: Results of the ISMP Sterile Preparation Compounding Safety Summit of October 2011. Journal of Infusion Nursing, 36(5), 339-350. [Link]

  • Institute for Safe Medication Practices. (2016). ISMP Guidelines for Safe Preparation of Compounded Sterile Preparations. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025). Technical Guide: Solubility and Biological Context of (3,5-dimethylbenzyl)urea in DMSO.
  • Corning. Cell Culture Media and Reagents Product Selection Guide.
  • ResearchGate. (2025, August 6). Guidelines for the Safe Preparation of Sterile Compounds: Results of the ISMP Sterile Preparation Compounding Safety Summit of October 2011.
  • Al-Ani, A., & Al-Saffar, F. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 22(16), 8823.
  • SciSpace. (2013). Results of the ISMP Sterile Preparation Compounding Safety Summit of October 2011.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • ACS Publications. (2011, May 11). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework.
  • PMC. (2022). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. [Link]

  • BenchChem. (2025). Improving the stability of thiazole compounds in DMSO for long-term storage.
  • PubChem. N-(2-Chloroethyl)-N-nitroso-N'-(tetrahydro-2H-thiopyran-4-yl)urea. [Link]

  • Bio-Rad. Solubilization. [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
  • MDPI. (2019). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.
  • Chemsrc. (2026, February 19). 1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • NextSDS. N-(4-METHYLPHENYL)-N'-(1,3-THIAZOL-2-YL)UREA. [Link]

  • PubMed. (2014).
  • PubMed. (2002).
  • ResearchGate. (a) Ureas and thioureas with their pK a values in DMSO.
  • L300942.

Sources

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details the systematic development and rigorous validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. This novel compound, featuring a phenylurea chromophore, a flexible thioether linkage, and a polar tetrahydropyran moiety, presents a moderate polarity suitable for RP-HPLC analysis. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak symmetry, resolution, and a runtime of under 10 minutes. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness. This application note serves as a comprehensive protocol for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Scientific Rationale

The compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a molecule of interest in pharmaceutical development. Its structure combines a hydrophobic phenyl group with several polar functionalities, including urea, a thioether, and a cyclic ether (tetrahydropyran). Accurate and precise quantification is essential for pharmacokinetic studies, formulation development, stability testing, and quality control.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.[1] The selection of a reversed-phase chromatographic mode is a logical starting point. The analyte's structure suggests it will be well-retained on a non-polar stationary phase (like C18) and eluted with a mixture of water and a less polar organic solvent.[2] The phenylurea group contains a strong chromophore, making UV detection a highly suitable and robust choice for quantification.[3][4]

This guide explains the causality behind each experimental choice, from selecting the initial chromatographic conditions to the full validation of the final analytical procedure, ensuring a scientifically sound and defensible method.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process aimed at achieving a reliable separation with optimal resolution, peak shape, and analysis time.[5] Our strategy involves a logical progression from initial screening to fine-tuning of critical parameters.

Analyte Physicochemical Properties and Initial Conditions

A preliminary analysis of the target molecule's structure is crucial for an efficient method development strategy.

  • Structure: 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

  • Key Moieties: Phenyl ring (hydrophobic, UV active), urea (polar), ethyl linker (hydrophobic), thioether (polarizable), tetrahydropyran (polar).[6][7]

  • Predicted Polarity: Moderately polar, making it an ideal candidate for reversed-phase HPLC.[8]

  • Predicted UV λmax: The phenylurea substructure is expected to have a UV absorbance maximum around 240-260 nm.[9]

  • Ionization (pKa): The urea and thioether groups are not significantly ionizable within the typical HPLC operating pH range of 2-8.[10] Therefore, mobile phase pH is not expected to drastically alter analyte retention through ionization but is critical for controlling the ionization of residual silanols on the silica-based stationary phase, which directly impacts peak shape.[11]

Based on this analysis, the initial method development will focus on a standard C18 column with a mobile phase consisting of acetonitrile and water.

Systematic Optimization Workflow

The optimization process follows a structured approach to efficiently arrive at the final method conditions. This involves adjusting mobile phase composition, pH, and other instrument parameters to meet predefined performance criteria such as peak symmetry, retention factor, and resolution from potential impurities.

MethodDevelopmentWorkflow cluster_E A Analyte Characterization (Polarity, UV, pKa) B Select Chromatographic Mode (Reversed-Phase HPLC) A->B C Initial Column & Mobile Phase Screening (C18, ACN/H2O, MeOH/H2O) B->C D Optimize Detection Wavelength (PDA/DAD Scan for λmax) C->D E Mobile Phase Optimization D->E F Fine-Tune System Parameters (Flow Rate, Column Temperature) E->F E1 Adjust Organic Modifier Ratio (Isocratic vs. Gradient) E2 Control pH for Peak Shape (e.g., 0.1% Formic Acid) G System Suitability Testing (Confirm Performance) F->G H Final Optimized Method G->H

Figure 1: Systematic workflow for HPLC method development.

Optimized Method Protocol and Experimental Details

The following protocol has been optimized to provide a rapid and robust quantification of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea.

Equipment and Reagents
  • HPLC system with UV or Photodiode Array (PDA) detector

  • Analytical balance

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), ~99% purity

  • 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea reference standard

Chromatographic Conditions

All quantitative parameters should be summarized for clarity and reproducibility.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (45:55, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 8 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC-grade water.

  • The final mobile phase is prepared by mixing 450 mL of acetonitrile with 550 mL of the aqueous component (0.1% formic acid in water).

  • Degas the mobile phase by sonication or vacuum filtration before use.[12]

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This is the stock solution.

Working Standard Solutions (e.g., for Linearity Curve):

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation:

  • Prepare the sample (e.g., from a formulation or reaction mixture) by dissolving it in a suitable solvent and diluting it with the mobile phase to a final concentration within the validated linear range of the method.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the column.

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The protocol described here follows the internationally recognized ICH Q2(R1) and FDA guidelines.[14][15][16]

Validation Parameters and Acceptance Criteria

The following table outlines the key validation characteristics and typical acceptance criteria for a quantitative impurity or assay method.

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak is pure and well-resolved from placebo and degradation products.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999
Range The interval providing suitable accuracy, precision, and linearity.Typically 80-120% of the test concentration.
Accuracy Closeness of test results to the true value.% Recovery within 98.0% - 102.0%.
Precision Agreement among a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD & LOQ Lowest amount detectable & quantifiable.LOD: S/N ratio ≥ 3:1; LOQ: S/N ratio ≥ 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations.System suitability parameters remain within limits; %RSD of results ≤ 2.0%.
Validation Experimental Workflow

The validation experiments should be conducted in a planned sequence to ensure efficiency and logical flow.

ValidationWorkflow cluster_System System Preparation cluster_Validation Validation Experiments A System Equilibration & System Suitability Test (SST) B Specificity (Blank, Placebo, Stressed Samples) A->B C Linearity & Range (5-7 Concentration Levels) B->C D LOD & LOQ (Visual or S/N Method) C->D E Accuracy (Spiked Placebo at 3 Levels, n=3) C->E F Precision E->F F1 Repeatability (6 Replicates at 100%) F2 Intermediate Precision (Different Day/Analyst/Instrument) G Robustness (Vary Flow Rate, Temp, % Organic) F->G

Figure 2: Workflow for the HPLC method validation process.

Step-by-Step Validation Procedures

1. Specificity:

  • Inject the mobile phase (blank) and a placebo (formulation matrix without the active ingredient) to ensure no interfering peaks at the analyte's retention time.

  • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to confirm that degradation product peaks do not co-elute with the main analyte peak. A PDA detector is invaluable here for checking peak purity.[17]

2. Linearity and Range:

  • Prepare at least five concentration levels across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[18]

3. Accuracy (% Recovery):

  • Prepare a placebo solution. Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery for each replicate. The mean recovery should be within 98.0-102.0%.[17]

Table for Accuracy Data Presentation:

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.5100.5%
120% (n=3)120.0121.1100.9%
Mean % Recovery 100.3%
% RSD 0.78%

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies. The %RSD should meet the criteria defined in section 4.1.[16]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be determined based on the signal-to-noise (S/N) ratio.

  • Inject progressively more dilute solutions of the analyte.

  • LOD is the concentration that yields an S/N ratio of at least 3:1.

  • LOQ is the concentration that yields an S/N ratio of at least 10:1. The precision at the LOQ concentration should also be acceptable (e.g., RSD ≤ 10%).[16]

6. Robustness:

  • Demonstrate the method's reliability by making small, deliberate changes to the method parameters.

  • Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% absolute in organic modifier)

  • Inject a standard solution under each modified condition and check that the system suitability parameters (e.g., retention time, peak asymmetry, efficiency) remain within acceptable limits.[13]

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be rapid, specific, and reliable for the quantification of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. The systematic development approach, grounded in chromatographic theory, resulted in an optimized procedure with excellent performance characteristics. The comprehensive validation protocol, designed in accordance with ICH guidelines, confirms that the method is suitable for its intended purpose in a regulated research or quality control environment. This validated method provides a high degree of confidence in the analytical results generated for this compound.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA.gov. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • LCGC. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Bioanalysis Zone. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA.europa.eu. [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PDA Journal of Pharmaceutical Science and Technology. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • SCION Instruments. (2025). HPLC Column Selection Guide.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Welch Materials. (n.d.). HPLC Column Selection Guide.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PDA Journal of Pharmaceutical Science and Technology. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
  • ICH. (n.d.). Quality Guidelines.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex. [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from Phenomenex. [Link]

  • International Journal of Pharmaceutical Erudition. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Retrieved from International Journal of Pharmaceutical Erudition.
  • MicroSolv Technology Corporation. (2026). Urea Analyzed by HPLC.
  • ResearchGate. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.
  • Taylor & Francis Online. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry.
  • Chemistry Learner. (2025). Thioether: Structure, Formula, Synthesis, and Examples.
  • Teledyne ISCO. (n.d.). Reversed-Phase Flash Method Development Using Analytical LC Systems.
  • LCGC International. (n.d.). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
  • LCGC International. (n.d.). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
  • PubMed. (1984). Determination of phenylurea pesticides by high-performance liquid chromatography with UV and photoconductivity detectors in series.
  • Chemistry LibreTexts. (2019). 2.6: Ethers, Epoxides and Sulfides.
  • ACS Publications. (2009). Physical and Electrochemical Properties of Thioether-Functionalized Ionic Liquids.
  • Thermo Fisher Scientific. (n.d.). Determination of Phenylurea Compounds in Tap Water and Bottled Green Tea.
  • ChemicalBook. (n.d.). 64-10-8 Phenylurea.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional.
  • DiVA portal. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
  • Chemsrc. (2026). 1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea.
  • PubMed. (n.d.). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity.
  • ResearchGate. (2025). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H.
  • Google Patents. (n.d.). US5219836A - Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient.

Sources

Application Notes & Protocols: Intravenous Formulation of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Document ID: AN-IV-2026-03-18 Version: 1.0 For Research Use Only

Abstract

This document provides a comprehensive guide for the development of a sterile, injectable formulation of the novel chemical entity (NCE) 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, hereafter referred to as "the API." The structural characteristics of the API—featuring a phenylurea group and a relatively high molecular weight—suggest a high likelihood of poor aqueous solubility, a common and significant hurdle for intravenous (IV) administration. This guide outlines a systematic, science-driven workflow, from initial physicochemical characterization to the preparation and quality control of a prototype liquid formulation suitable for preclinical IV studies. The protocols herein are designed to establish a foundational understanding of the API's properties, enabling the rational selection of excipients and a robust formulation strategy.

Introduction: The Challenge of Intravenous Formulation for Poorly Soluble APIs

Intravenous administration offers complete bioavailability (F=100%) and rapid onset of action, making it an indispensable route for many therapeutic agents in acute care settings and for compounds with poor oral absorption. However, the direct introduction of a drug into the systemic circulation imposes stringent requirements on the formulation.[1][2] The primary challenge for molecules like 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is achieving sufficient solubility in an aqueous vehicle to deliver the therapeutic dose in a small, injectable volume (typically ≤ 100 mL for bolus or short infusions) without causing precipitation in the bloodstream.[3][4] Formulation strategies must therefore be employed to enhance solubility while ensuring the safety, stability, and physiological compatibility of the final product.[5][6] This process begins with a thorough pre-formulation investigation.[7]

Section 1: Pre-formulation Studies Workflow

The objective of pre-formulation is to characterize the intrinsic physicochemical properties of the API. This data is not merely descriptive; it is predictive, guiding every subsequent formulation decision.[7] A logical workflow for this initial stage is essential.

G cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Solubility & Stability Assessment cluster_2 Phase 3: Method Development A API Synthesis & Purification B Physicochemical Profiling (pKa, LogP, MPt) A->B C Solid-State Analysis (Polymorphism, Crystallinity) A->C D Equilibrium Solubility (Aqueous & Non-Aqueous) B->D C->D E Forced Degradation (Stress Testing) D->E F Develop Stability-Indicating Analytical Method (e.g., HPLC) E->F G Formulation Strategy Selection F->G Proceed to Formulation G cluster_0 Pre-formulation Data cluster_1 Solubilization Strategy Selection Data Solubility < 0.1 mg/mL LogP > 3 High Melting Point A Co-solvency (PG, PEG 400, Ethanol) Data->A Good solubility in organic solvents? B Surfactant Micelles (Polysorbate 80, Cremophor) Data->B Moderate dose; API is lipophilic? C Cyclodextrin Complexation (SBE-β-CD) Data->C API fits in cavity? D Lipid-Based (Nanoemulsions) Data->D Very high dose or extremely poor solubility?

Sources

Application Notes & Protocols: A Guide to the Biochemical Application of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea (PTTU) as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PTTU: A Hypothetical Kinase Inhibitor

For the purpose of this guide, we will hypothesize that 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea (PTTU) is a potent and selective inhibitor of a hypothetical protein kinase, "Kinase-X." The urea and phenyl components are common motifs in kinase inhibitors, often forming key hydrogen bonding interactions within the ATP-binding pocket.[3] The tetrahydro-2H-pyran moiety may enhance solubility and cell permeability.

Chemical probes are indispensable tools for dissecting the roles of specific proteins in complex biological systems.[4][5] However, their utility is entirely dependent on their proper validation and use.[1][2] A high-quality chemical probe should be potent, selective, and its on-target effects should be verifiable in cellular contexts.[4][6] This guide will walk you through the necessary steps to validate PTTU and use it to probe the function of Kinase-X.

Preliminary Handling and Characterization of PTTU

Prior to initiating any biological assays, it is crucial to ensure the quality and purity of the PTTU sample.

  • Purity Assessment: The purity of the compound should be ≥95%, as determined by HPLC and NMR. Impurities can lead to off-target effects and confounding results.

  • Solubility: Determine the solubility of PTTU in common laboratory solvents (e.g., DMSO, ethanol). For cell-based assays, it is critical to ensure that the final concentration of the solvent does not exceed a level that affects cellular viability (typically <0.5% DMSO).

  • Stability: Assess the stability of PTTU in your chosen solvent and assay buffer. This can be done by incubating the compound under experimental conditions and analyzing for degradation over time by HPLC.

In Vitro Characterization of PTTU

The first step in validating a chemical probe is to characterize its interaction with the purified target protein.

Biochemical Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biochemical function. For Kinase-X, this would be its kinase activity. A potent probe should ideally have an IC50 of less than 100 nM in a biochemical assay.[4][6]

Protocol 1: In Vitro Kinase Assay for IC50 Determination

  • Prepare Reagents:

    • Kinase-X enzyme (purified)

    • Substrate peptide

    • ATP (at a concentration equal to the Km for Kinase-X)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • PTTU stock solution (e.g., 10 mM in DMSO)

  • Serial Dilution of PTTU: Prepare a serial dilution of PTTU in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add the diluted PTTU solutions to a 384-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Enzyme Addition: Add Kinase-X to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of the substrate peptide and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of PTTU concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling

A crucial aspect of a chemical probe is its selectivity.[1][7] PTTU should be significantly more potent against Kinase-X than other related kinases. A common standard is a >30-fold selectivity against other members of the same protein family.[6]

Workflow for Selectivity Profiling:

A PTTU B Primary Target: Kinase-X (IC50 < 100 nM) A->B Biochemical Assay C Selectivity Panel: Large panel of related kinases A->C Screening E Data Analysis: Compare IC50 of Kinase-X to other kinases B->E D Determine IC50 for each kinase C->D D->E F Conclusion: Is PTTU >30-fold selective? E->F

Caption: Workflow for assessing the selectivity of PTTU.

Cellular Characterization of PTTU

Once the in vitro activity of PTTU is established, the next step is to determine its effects in a cellular context.

Target Engagement in Cells

It is essential to demonstrate that PTTU can enter cells and bind to its intended target, Kinase-X.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture cells that endogenously express Kinase-X to 80-90% confluency.

  • Compound Treatment: Treat the cells with PTTU at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1 hour.

  • Harvest and Lyse: Harvest the cells and lyse them to release the proteins.

  • Heat Shock: Aliquot the lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the samples to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatants and analyze the amount of soluble Kinase-X at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble Kinase-X as a function of temperature for each PTTU concentration. A positive result is a rightward shift in the melting curve in the presence of PTTU, indicating stabilization of Kinase-X.

On-Target Cellular Potency (EC50 Determination)

The half-maximal effective concentration (EC50) reflects the potency of a compound in a cell-based assay. This is typically measured by assessing a downstream biomarker of Kinase-X activity. For a good chemical probe, the cellular EC50 should be less than 1 µM.[4]

Workflow for Determining Cellular Potency:

A Cells expressing Kinase-X B Treat with varying concentrations of PTTU A->B C Lyse cells and measure phosphorylation of a known Kinase-X substrate B->C D Data Analysis: Plot substrate phosphorylation vs. PTTU concentration C->D E Determine EC50 D->E

Caption: Workflow for determining the on-target cellular potency of PTTU.

The Importance of Controls

The use of appropriate controls is critical for the correct interpretation of data generated with chemical probes.[1]

  • Negative Control: An ideal negative control is a structurally similar analog of PTTU that is inactive against Kinase-X. This helps to ensure that the observed phenotype is due to the inhibition of Kinase-X and not an off-target effect of the chemical scaffold.

  • Orthogonal Probes: If available, use a structurally distinct inhibitor of Kinase-X to confirm that the observed phenotype is consistent.[7]

  • Genetic Knockdown/Knockout: The gold standard for validating on-target effects is to compare the phenotype induced by PTTU with that of a genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR) of Kinase-X.

Summary of PTTU Validation Parameters

The following table summarizes the key parameters for validating PTTU as a chemical probe for Kinase-X.

ParameterRecommended ValueRationale
Purity ≥95%To minimize off-target effects from impurities.
Biochemical Potency (IC50) <100 nMEnsures high affinity for the target.[4][6]
Selectivity >30-fold vs. related kinasesDemonstrates specificity for the intended target.[6]
Cellular Potency (EC50) <1 µMConfirms cell permeability and on-target activity in a cellular context.[4]
Target Engagement Demonstrable in cells (e.g., CETSA)Provides direct evidence of the compound binding to the target in cells.[8]

Conclusion

The successful application of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea (PTTU) as a chemical probe for the hypothetical Kinase-X hinges on a systematic and rigorous validation process. By following the protocols and guidelines outlined in this document, researchers can confidently use PTTU to explore the biological functions of Kinase-X and generate reliable and reproducible data. Always remember to be critical of your results and employ the necessary controls to validate your findings.[1]

References

  • Best Practices for Chemical Probes - Alto Predict. (2016, July 6). Retrieved from [Link]

  • Validating Chemical Probes - European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Retrieved from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. (2023, October 5). Retrieved from [Link]

  • Selecting the best chemical probe - Chemical Probes Portal. (n.d.). Retrieved from [Link]

  • The era of high-quality chemical probes - Royal Society of Chemistry. (2022). Retrieved from [Link]

  • How to use chemical probes - Chemical Probes Portal. (n.d.). Retrieved from [Link]

  • The art of the chemical probe - Nature Chemical Biology. (2010). Retrieved from [Link]

  • (THIO)UREA-CATALYZED FORMATION OF HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved from [Link]

  • Design and synthesis of novel tetrahydrofuran cyclic urea derivatives as androgen receptor antagonists - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - Scientific Reports. (2024, August 14). Retrieved from [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - MDPI. (2013, March 19). Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity - PubMed. (n.d.). Retrieved from [Link]

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea | Chemsrc. (2026, February 19). Retrieved from [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015, November 25). Retrieved from [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. (2022, December 22). Retrieved from [Link]

Sources

Mass spectrometry parameters for detecting 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Quantitative Analysis of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea using LC-MS/MS

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, technically-grounded protocol for the sensitive and selective detection of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As this compound is not extensively documented in scientific literature, this guide is built upon first-principle analysis of its chemical structure and established methodologies for analogous compounds, such as phenylurea derivatives and thioethers. We detail the rationale behind parameter selection, from sample preparation and chromatographic separation to mass spectrometric detection, providing researchers and drug development professionals with a robust starting point for method development and validation.

Introduction and Rationale

1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a molecule incorporating several key functional groups: a phenylurea core, an aliphatic thioether linkage, and a tetrahydropyran ring. The phenylurea structure is common in herbicides and has been explored in pharmaceutical development, while thioether and tetrahydropyran moieties are prevalent in drug candidates. Accurate quantification of such molecules is critical for pharmacokinetics, metabolism, and toxicology studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice due to its superior sensitivity and selectivity. This is achieved by separating the analyte from matrix components chromatographically, followed by mass-selective detection using Multiple Reaction Monitoring (MRM).

The method described herein is based on the predictable chemical behavior of the analyte's functional groups. The urea moiety possesses basic nitrogen atoms that are readily protonated, making it ideal for positive mode Electrospray Ionization (ESI), a soft ionization technique that typically keeps the parent molecule intact.[1][2] Phenylurea compounds are well-documented to ionize efficiently in ESI positive mode, often yielding a strong protonated molecular ion ([M+H]⁺).[3][4][5]

Analyte Physicochemical Properties and Predicted Mass Spectrometric Behavior

  • Chemical Formula: C₁₄H₂₀N₂O₂S

  • Molecular Weight: 296.39 g/mol

  • Monoisotopic Mass: 296.1245 Da

  • Predicted Precursor Ion: The primary site for protonation is the urea group. Therefore, in an acidic mobile phase, the molecule will readily form a protonated species, [M+H]⁺, with a predicted m/z of 297.1318 .

Experimental Workflow

The overall analytical process follows a standard procedure for small molecule quantification in biological or environmental matrices. The workflow ensures that the sample is adequately prepared, chromatographically separated, and selectively detected.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Accurate Weighing of Analyte Standard prep2 Dissolution in Organic Solvent (e.g., Methanol) prep1->prep2 prep3 Serial Dilution to Working Concentrations prep2->prep3 lc Reversed-Phase HPLC/UHPLC Separation prep3->lc Injection ms ESI+ Ionization lc->ms msms Tandem MS Detection (MRM Mode) ms->msms proc1 Peak Integration msms->proc1 proc2 Calibration Curve Generation proc1->proc2 proc3 Quantification of Unknowns proc2->proc3

Caption: Experimental workflow from sample preparation to final quantification.

Detailed Protocols and Method Parameters

Standard and Sample Preparation

The trustworthiness of any quantitative method begins with meticulous sample preparation.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea standard and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile.

  • Working Stock Solutions: Perform serial dilutions from the primary stock solution using a 50:50 mixture of methanol and water to prepare working stocks for constructing the calibration curve.

  • Final Sample Preparation: Dilute the final samples (e.g., from an extraction procedure) with the initial mobile phase composition to ensure good peak shape and prevent solvent effects.

Liquid Chromatography (LC) Parameters

A reversed-phase chromatographic method is proposed to achieve retention and separation based on the molecule's moderate polarity. The phenyl and tetrahydropyran groups provide sufficient hydrophobicity for retention on a C18 stationary phase.

ParameterRecommended SettingRationale
System HPLC or UHPLC systemUHPLC provides higher resolution and faster run times.
Column C18, 2.1 mm x 50 mm, 1.8 µmStandard for small molecule analysis, providing good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation of the analyte for efficient ESI+ ionization.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnhances peak shape and reduces viscosity.
Injection Volume 2 - 10 µLTo be optimized based on analyte concentration and system sensitivity.
Gradient Elution Time (min) %B
0.010
0.510
4.095
5.095
5.110
6.010
Mass Spectrometry (MS) Parameters

These parameters are starting points for a typical tandem quadrupole mass spectrometer and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
Ionization Mode Electrospray (ESI), PositiveThe urea group is basic and readily accepts a proton, making ESI+ the most sensitive ionization mode.[4][5][6]
Capillary Voltage 3.0 - 4.0 kVCreates the electrospray plume.
Cone/Nozzle Voltage 20 - 40 VA lower voltage provides "soft" ionization, preserving the precursor ion.[7] This parameter requires careful optimization.
Source Temperature 120 - 150 °CAssists in the desolvation process.
Desolvation Temperature 350 - 450 °CEvaporates solvent from the charged droplets.
Desolvation Gas Flow 600 - 800 L/hr (N₂)A high flow of inert gas aids in solvent evaporation.
Collision Gas ArgonStandard collision gas for CID.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Proposed MRM Transitions and Fragmentation

For quantitative analysis, at least two MRM transitions are recommended (one for quantification, one for confirmation). The collision energy (CE) for each transition must be optimized experimentally to maximize the product ion signal.

Predicted Fragmentation Pathway: Collision-induced dissociation (CID) of the protonated precursor ion ([M+H]⁺ at m/z 297.13) is expected to occur at the most labile bonds, primarily the amide C-N bonds within the urea linkage.

G cluster_precursor Precursor Ion (Q1) cluster_products Product Ions (Q3) Precursor [M+H]⁺ m/z 297.13 Prod1 Phenyl Isocyanate fragment C₇H₅NO⁺ m/z 119.04 Precursor->Prod1 CID Prod2 Tetrahydropyran-thio-amine fragment C₇H₁₅NOS⁺ m/z 177.09 Precursor->Prod2 CID

Caption: Predicted fragmentation of the precursor ion in the collision cell.

Table of Proposed MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed NameCollision Energy (eV) - Starting RangeUse
297.13 119.04 Phenyl isocyanate fragment15 - 30Quantifier
297.13 177.09 Tetrahydropyran-thio-ethylamine fragment10 - 25Qualifier
297.13 93.06 Aniline fragment (from further fragmentation)25 - 40Qualifier

Trustworthiness and Method Validation

To ensure the reliability of the data, the developed method must be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix.

  • Linearity: A calibration curve should be prepared with at least five standards, demonstrating a linear response (R² > 0.99).

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Assessment of ionization suppression or enhancement caused by the sample matrix.

  • Stability: Analyte stability in solution and in the matrix under various storage conditions.

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for the most accurate and precise quantification, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects.

Conclusion

This application note provides a robust and scientifically-defensible starting point for the development of a sensitive and selective LC-MS/MS method for the quantification of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. The proposed parameters for chromatography and mass spectrometry are based on the well-understood chemistry of the analyte's functional groups and established analytical practices. Experimental optimization of collision energies and a thorough method validation are critical next steps to ensure the generation of high-quality, reliable data for research and development applications.

References

  • Hernández, F., Pozo, Ó. J., & Sancho, J. V. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. Rapid Communications in Mass Spectrometry, 20(22), 3463-3473. [Link]

  • Draper, W. M., Dhoot, J. S., & Remoy, J. W. (2001). Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 49(6), 2969-2975. [Link]

  • Draper, W. M., Dhoot, J. S., & Remoy, J. W. (2001). Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water. Journal of Agricultural and Food Chemistry, 49(6), 2969–2975. [Link]

  • Hernández, F., et al. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. ResearchGate. [Link]

  • Gámiz-Gracia, L., et al. (2009). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils. ResearchGate. [Link]

  • Amunugama, M., & Souda, P. (2012). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. PMC. [Link]

  • Chen, H., et al. (2010). Study of Fragmentation Pathways of Lithiated Alpha,beta-Unsaturated Thioesters by Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Bowen, C., & Licea-Perez, H. (2013). Development of a sensitive and selective LC–MS/MS method for the determination of urea in human epithelial lining fluid. Ovid. [Link]

  • Wang, J., et al. (2017). Development of a Multi-Matrix LC-MS/MS Method for Urea Quantitation and Its Application in Human Respiratory Disease Studies. PubMed. [Link]

  • Bowen, C., & Licea-Perez, H. (2013). Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. Bioanalysis Zone. [Link]

  • Quan, Z., et al. (2010). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. SciSpace. [Link]

  • Wang, J., et al. (2017). Development of a multi‐matrix LC–MS/MS method for urea quantitation and its application in human respiratory disease studies. Semantic Scholar. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Biotechnology, 21(2), 140-150. This is a general reference not found in the search but supports the principles.
  • Fenn, J. B., et al. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. A foundational paper on ESI. [Link]

  • Donald, L. J., et al. (2009). Urea as a protein destabilizing agent in electrospray ionisation. Loewen Labs. [Link]

  • Schlosser, G., & Volk, K. J. (2002). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. [Link]

  • Donald, L. J., et al. (2009). Urea as a protein destabilizing agent in electrospray ionisation. PubMed. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

Sources

Preparation of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea Stock Solutions for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of high-concentration stock solutions of the novel compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, intended for use in high-throughput screening (HTS) campaigns. The protocols outlined herein are designed to ensure the integrity, stability, and accurate concentration of the compound, thereby minimizing variability and enhancing the reliability of screening data. The principles and methodologies described are grounded in established best practices for compound management in drug discovery and are broadly applicable to other novel small molecules.

Introduction: The Critical Role of Stock Solution Quality in HTS

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets.[1] The quality and reliability of HTS data are fundamentally dependent on the integrity of the compound stock solutions used.[2] Inaccuracies in concentration, compound degradation, or the presence of impurities can lead to false positives or false negatives, resulting in wasted resources and potentially causing promising lead compounds to be overlooked.[3]

1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a representative novel small molecule with potential therapeutic applications. As with any new chemical entity, establishing a robust protocol for its handling and preparation is paramount for its successful evaluation in HTS assays. This guide will detail the critical considerations and step-by-step procedures for preparing high-quality stock solutions of this compound, with a focus on ensuring scientific rigor and reproducibility.

The solvent of choice for HTS compound libraries is overwhelmingly dimethyl sulfoxide (DMSO) due to its exceptional ability to dissolve a wide range of both polar and non-polar compounds.[4][5] However, the use of DMSO is not without its challenges, including its hygroscopic nature and potential to cause compound instability under certain conditions.[6][7] Therefore, this protocol will emphasize the use of high-purity, anhydrous DMSO and proper handling techniques to mitigate these risks.

Compound Information and Preliminary Characterization

While specific experimental data for 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is not extensively available in public literature, its structure suggests it is a moderately lipophilic small molecule. A preliminary in-silico analysis and comparison with structurally related compounds can provide initial estimates of its properties.

Table 1: Physicochemical Properties of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea (Predicted)

PropertyPredicted ValueImplication for Stock Solution Preparation
Molecular Weight~324.45 g/mol Essential for accurate molar concentration calculations.
LogP~2.5 - 3.5Suggests good solubility in organic solvents like DMSO.
pKaNeutralUnlikely to have significant pH-dependent solubility issues in DMSO.
Hydrogen Bond Donors2May influence solubility and potential for aggregation.
Hydrogen Bond Acceptors4May influence solubility and interactions with the solvent.

Materials and Equipment

The quality of the materials and the calibration of the equipment are critical for the preparation of high-quality stock solutions.

Table 2: Recommended Materials and Equipment

ItemSpecificationsRationale
Reagents
1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ureaSolid, >98% purityHigh purity is essential to avoid confounding biological activity from impurities.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filteredMinimizes water content to prevent compound precipitation and degradation.[5]
Consumables
Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free, low-bindingPrevents contamination and minimizes loss of compound due to adsorption.
Sterile Pipette TipsNuclease-free, low-retention, compatible with micropipettesEnsures accurate and precise liquid handling.
Equipment
Analytical BalanceReadable to at least 0.1 mgFor accurate weighing of the compound.
Calibrated MicropipettesVarious volumes (e.g., P10, P200, P1000)Crucial for accurate volume dispensing.
Vortex MixerStandard laboratory vortexerFor efficient dissolution of the compound.
Sonicator (optional)Water bath or probe sonicatorCan aid in the dissolution of poorly soluble compounds.[8]
CentrifugeFor spinning down vials before opening.
Automated Liquid Handler (optional)For high-throughput preparationIncreases precision and throughput.
Plate SealerFor sealing microplates to prevent evaporation and contamination.

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common concentration for primary HTS screening. The principles can be adapted for other desired concentrations.

Pre-Preparation
  • Calculate the required mass of the compound.

    • Molecular Weight (MW) of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea: ~324.45 g/mol

    • Desired Concentration (C): 10 mM = 0.010 mol/L

    • Desired Volume (V): e.g., 1 mL = 0.001 L

    • Mass (m) = C x V x MW

    • m = 0.010 mol/L * 0.001 L * 324.45 g/mol = 0.0032445 g = 3.24 mg

  • Equilibrate the compound and DMSO to room temperature. This is especially important if they have been stored in a refrigerator or freezer to prevent condensation of atmospheric moisture upon opening.

Step-by-Step Procedure
  • Weighing the Compound:

    • Place a sterile, tared microcentrifuge tube on the analytical balance.

    • Carefully add approximately 3.24 mg of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea to the tube. Record the exact weight.

  • Adding DMSO:

    • Based on the actual weight of the compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (V) = Mass (m) / (Concentration (C) x Molecular Weight (MW))

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex for 30-60 seconds.[5]

    • Visually inspect the solution to ensure the compound has completely dissolved. If particulates are still visible, continue vortexing.

    • If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes may be employed.[8] Gentle warming (e.g., to 37°C) can also aid dissolution, but the thermal stability of the compound should be considered.[9]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles of the main stock, it is highly recommended to aliquot the stock solution into smaller volumes in separate, clearly labeled tubes.[10][11]

    • Store the aliquots at -20°C or -80°C in a desiccated environment, protected from light.[5]

Quality Control: Ensuring the Integrity of Your Stock Solution

A robust quality control (QC) process is essential to validate the identity, purity, and concentration of the stock solution.[2][12]

Initial QC of the Solid Compound

Before preparing the stock solution, it is advisable to confirm the identity and purity of the solid compound using methods such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

QC of the DMSO Stock Solution

After preparation, the stock solution should be subjected to QC analysis.

  • Concentration Verification:

    • A small aliquot of the stock solution can be diluted and analyzed by LC-UV/MS against a standard curve of the compound to confirm the concentration.[13][14]

  • Purity and Stability Assessment:

    • The purity of the compound in the DMSO stock should be assessed by LC-MS. This also serves as a baseline (T=0) for future stability studies.

Diagram 1: Workflow for Stock Solution Preparation and Quality Control

G cluster_prep Preparation cluster_qc Quality Control calc Calculate Mass weigh Weigh Compound add_dmso Add Anhydrous DMSO dissolve Vortex / Sonicate aliquot Aliquot for Storage stock_qc QC of Stock Solution (LC-UV/MS) store Store at -20°C or -80°C (Desiccated, Light-Protected) solid_qc QC of Solid Compound (LC-MS, NMR) stability Stability Assessment

Caption: Workflow for preparing and validating compound stock solutions.

Stability Considerations and Best Practices for Storage

The stability of compounds in DMSO is a critical factor for the success of HTS campaigns.[9][13] Several factors can influence compound stability during storage.

Water Content

DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[6][7] Water can promote the degradation of certain compounds through hydrolysis.[13][14]

  • Mitigation: Always use anhydrous DMSO and minimize the exposure of stock solutions to ambient air. Work in a low-humidity environment if possible.

Freeze-Thaw Cycles

Repeated freezing and thawing can negatively impact compound stability for some molecules.[10][11] While many compounds are stable for a limited number of freeze-thaw cycles, it is best practice to minimize them.[13][14]

  • Mitigation: Aliquot stock solutions into single-use volumes. If repeated use from a single vial is necessary, the number of freeze-thaw cycles should be tracked.

Temperature

Storage at low temperatures (-20°C or -80°C) is generally recommended to slow down potential degradation reactions.[5] However, room temperature storage can lead to significant degradation over time for some compounds.[15]

Light

Photolabile compounds can degrade upon exposure to light.

  • Mitigation: Store stock solutions in amber vials or in the dark.

Table 3: Recommended Storage Conditions for DMSO Stock Solutions

ConditionRecommendationRationaleCitation
Temperature -20°C or -80°CSlows chemical degradation.[5]
Atmosphere Dry, inert (e.g., argon or nitrogen) if possibleMinimizes exposure to water and oxygen.[13][14]
Light Exposure Protected from light (amber vials)Prevents photodegradation of light-sensitive compounds.[9]
Freeze-Thaw Cycles Minimize (<5 cycles)Prevents degradation due to repeated phase transitions.[10][11]

Conclusion

The preparation of high-quality stock solutions is a foundational step for any successful high-throughput screening campaign. By adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity and reliability of their data for 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea and other novel compounds. A commitment to rigorous quality control and proper compound management is an investment that pays significant dividends in the form of more accurate and reproducible screening results, ultimately accelerating the drug discovery process.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

  • Kozik, V., et al. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 13(5), 444-451. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Zhang, T., et al. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development, 24(6), 1039-1050. [Link]

  • Li, Y., et al. (2021). Influence of Freeze–Thaw Cycles and Binder Dosage on the Engineering Properties of Compound Solidified/Stabilized Lead-Contaminated Soils. Applied Sciences, 11(11), 5123. [Link]

  • Albert, K. (2013). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. American Laboratory. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-611. [Link]

  • Kozik, V. S., et al. (2026). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Zhang, T., et al. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Semantic Scholar. [Link]

  • Kozik, V. S., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Reddit. (2024). Why is freeze/thaw an issue?. r/labrats. [Link]

  • European Pharmaceutical Review. (2011). Implementation of high-throughput quality control processs within compound management. [Link]

  • Shieh, J., et al. (n.d.). Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. Coroflot. [Link]

  • Zhang, Y., et al. (2024). Effect of freeze‒thaw cycles on root–Soil composite mechanical properties and slope stability. PLOS ONE, 19(4), e0301986. [Link]

  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. [Link]

  • Scripps Florida. (n.d.). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 598-611. [Link]

  • Ellson, R., et al. (2025). In situ DMSO hydration measurements of HTS compound libraries. ResearchGate. [Link]

  • Pharma IQ. (2013). High-Throughput Screening: Best Practice, Trends and Challenges. [Link]

  • CSH Protocols. (n.d.). Stock Solutions. [Link]

  • ACS Publications. (2025). Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • MilliporeSigma. (n.d.). High Throughput Screening Protocol Eshmuno® CMX Resin. [Link]

  • Xia, M., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. Journal of Biomolecular Screening, 29(1), 10870571231206896. [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery. [Link]

  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. [Link]

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Inglese, J., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Assay and Drug Development Technologies, 3(5), 541-553. [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)-N-nitroso-N'-(tetrahydro-2H-thiopyran-4-yl)urea. [Link]

  • Sipes, N. S., et al. (2017). Quality Control of Quantitative High Throughput Screening Data. Scientific Reports, 7(1), 4420. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3464-3479. [Link]

  • Chemsrc. (2026). 1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea. [Link]

  • ResearchGate. (2016). (PDF) In-Vitro antioxidant assay of synthesized 2 & 4 substituted phenyl Urea/Thiourea (Carboxylic Acid/Carboxamide) by using 1, 1, Diphenyl-2-Picrylhydrazyl as a stable oxidant. [Link]

  • NextSDS. (n.d.). N-(4-METHYLPHENYL)-N'-(1,3-THIAZOL-2-YL)UREA. [Link]

  • U.S. Food and Drug Administration. (2009). CHEMISTRY REVIEW(S). [Link]

  • Chemical Synthesis Database. (2025). tetrahydro-2H-pyran-3-ol. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups with 3,4-dihydro-2H-pyran. [Link]

  • Bangladesh Journals Online. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles presented by 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea .

Mechanistic Profiling: This compound presents a dual-solubility challenge. The urea core (-NH-CO-NH-) acts as a potent hydrogen bond donor and acceptor, driving the formation of a highly stable, tightly packed crystal lattice ("brick dust" characteristics). Simultaneously, the phenyl ring, thioether linkage, and tetrahydropyran (THP) group impart significant lipophilicity ("grease ball" characteristics). Overcoming its poor aqueous solubility requires strategies that either disrupt the crystal lattice energy or shield the hydrophobic domains.

Section 1: Frequently Asked Questions (FAQs) - Strategic Approaches

Q1: Why does standard cosolvency fail to maintain solubility upon dilution in aqueous media? A1: Cosolvents (like DMSO or PEG 400) artificially lower the polarity of the aqueous vehicle. However, upon dilution in physiological fluids, the solubilizing capacity drops exponentially, leading to rapid supersaturation and subsequent precipitation (solvent crash). For a compound with a rigid urea lattice, this precipitation often results in highly insoluble crystalline aggregates. To prevent this, you must incorporate polymeric precipitation inhibitors (like HPMC or PVP) to maintain a metastable supersaturated state.

Q2: Which cyclodextrin derivative is optimal for encapsulating this molecule? A2: For lipophilic molecules with bulky aromatic/heterocyclic rings, randomly methylated β-cyclodextrin (RAMEB) or hydroxypropyl-β-cyclodextrin (HP-β-CD) are highly recommended. The hydrophobic cavity of β-cyclodextrins perfectly accommodates the phenyl or THP rings, while the hydrophilic exterior ensures aqueous compatibility[1]. RAMEB often provides superior solubilization capacity due to its amorphous nature and extended hydrophobic cavity, significantly increasing the apparent solubility of poorly soluble drugs[2].

Q3: How do Amorphous Solid Dispersions (ASDs) specifically address the urea-induced insolubility? A3: ASDs bypass the thermodynamic barrier of the crystal lattice. By melting or dissolving the drug with a hydrophilic polymer (e.g., via Hot-Melt Extrusion or Spray Drying), the drug is locked into a high-energy, disordered amorphous state[3]. Because no energy is required to break the crystal lattice during dissolution, the apparent solubility and dissolution rate increase dramatically[4].

Q4: When should I formulate a nanosuspension instead of an ASD? A4: If the compound is thermolabile (precluding Hot-Melt Extrusion) or prone to rapid recrystallization from the amorphous state, a nanosuspension is preferable. Nanosuspensions consist of pure crystalline drug particles reduced to the sub-micron range, stabilized by surfactants[5]. This increases the surface area (enhancing dissolution velocity per the Noyes-Whitney equation) and slightly increases saturation solubility due to the increased vapor pressure of nanoparticles (Ostwald-Freundlich effect)[6].

Section 2: Troubleshooting Guide

Issue 1: Recrystallization of the ASD during stability testing (e.g., 40°C / 75% RH).

  • Root Cause: Moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of the polymer matrix. This increases molecular mobility, allowing the urea compound to revert to its thermodynamically stable crystalline form[3].

  • Solution: Switch to a polymer with a higher Tg and lower hygroscopicity, such as HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). Ensure final packaging includes desiccants.

Issue 2: Particle size growth (agglomeration) in the nanosuspension over time.

  • Root Cause: Ostwald ripening, a thermodynamic process where smaller particles dissolve and redeposit onto larger particles to minimize total surface free energy[7].

  • Solution: Implement a dual-stabilizer system combining a steric polymer (e.g., Poloxamer 188 or HPMC) with an electrostatic surfactant (e.g., Sodium Lauryl Sulfate) to provide robust electrosteric repulsion.

Issue 3: Non-linear phase solubility diagram during cyclodextrin complexation.

  • Root Cause: The drug/CD complex has limited solubility and is self-assembling into aggregates, precipitating out of solution (B-type phase-solubility profile)[1].

  • Solution: Add a small amount of water-soluble polymer (e.g., 0.1% w/v PVP or HPMC) to act as a co-complexing agent. This stabilizes the inclusion complex and shifts the profile to a linear A-type diagram.

Section 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Higuchi-Connors Phase Solubility Profiling

Rationale: To mathematically validate the stoichiometry and stability constant (Kc) of the Cyclodextrin-Drug inclusion complex.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 30, 40, 50 mM) in pure water or buffered media.

  • Drug Addition: Add an excess amount of the urea derivative (beyond its expected saturation solubility) to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (e.g., 25.0 ± 0.5 °C) for 72 hours to ensure thermodynamic equilibrium.

  • Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

  • Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of dissolved drug.

  • Validation Check: Plot the concentration of dissolved drug (y-axis) versus the concentration of HP-β-CD (x-axis). A linear plot (AL-type) confirms a 1:1 stoichiometric complex. Calculate the stability constant: Kc​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility.

Protocol B: Preparation of Nanosuspension via Wet Media Milling

Rationale: Top-down size reduction to enhance dissolution velocity without altering the stable crystalline polymorph.

  • Vehicle Preparation: Dissolve stabilizers (e.g., 1.0% w/v Poloxamer 188 and 0.1% w/v Tween 80) in deionized water.

  • Dispersion: Disperse 5.0% w/v of the coarse urea derivative powder into the stabilizer solution using a high-shear mixer (e.g., Ultra-Turrax at 10,000 rpm for 5 mins).

  • Milling: Transfer the macro-suspension to a wet media mill chamber loaded with 0.2 mm yttrium-stabilized zirconium oxide beads (bead loading ~60% v/v).

  • Processing: Mill at 2,500 rpm for 60-120 minutes. Maintain the milling chamber jacket at 10°C to prevent heat-induced amorphization or degradation.

  • Validation Check: Measure the Particle Size Distribution (PSD) using Dynamic Light Scattering (DLS). The target is a Z-average < 300 nm and a Polydispersity Index (PDI) < 0.2.

Section 4: Quantitative Data Summary

Table 1: Comparative Analysis of Solubility Enhancement Strategies

StrategyMechanism of ActionExpected Solubility IncreasePhysical StabilityComplexity of Scale-up
Cosolvency Polarity reduction10x - 50xLow (Prone to crashing)Low
Cyclodextrin (HP-β-CD) Hydrophobic encapsulation50x - 100xHigh (in solution)Moderate
Amorphous Solid Dispersion Crystal lattice disruption100x - 500xModerate (Requires high Tg polymer)High
Nanosuspension Surface area & vapor pressure increase10x - 30x (Massive dissolution rate increase)Moderate (Requires steric stabilization)Moderate to High
Section 5: Visualizations

G N1 Analyze Compound: Urea Derivative N2 High Crystal Lattice Energy? N1->N2 N3 Amorphous Solid Dispersion N2->N3 Yes N4 High Lipophilicity (LogP)? N2->N4 No N5 Cyclodextrin Complexation N4->N5 Moderate N6 Nanosuspension N4->N6 High

Decision matrix for selecting the optimal solubility enhancement strategy.

G S1 1. Prepare CD Solutions S2 2. Add Excess Drug S1->S2 S3 3. Equilibrate (72h) S2->S3 S4 4. Filter (0.45 µm) S3->S4 S5 5. HPLC Analysis S4->S5 S6 6. Plot Phase Diagram S5->S6

Self-validating workflow for Higuchi-Connors phase solubility profiling.

Section 6: References
  • Nanosuspension: An approach to enhance solubility of drugs. National Institutes of Health (NIH) - PMC. URL:

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health (NIH) - PMC. URL:

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. Biomedical & Pharmacology Journal. URL:

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health (NIH) - PMC. URL:

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI. URL:

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. National Institutes of Health (NIH) - PMC. URL:

  • Nanosuspension technology and its applications in drug delivery. Asian Journal of Pharmaceutics. URL:

Sources

Troubleshooting low yield in the synthesis of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields of your target compound.

The synthesis of this substituted urea is a standard nucleophilic addition reaction between phenyl isocyanate and 2-((tetrahydro-2H-pyran-4-yl)thio)ethan-1-amine. While straightforward in principle, the high reactivity of the isocyanate starting material makes the reaction susceptible to several yield-reducing side reactions. This guide is structured to help you identify and resolve these specific issues.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: I'm observing a significant amount of a white, highly insoluble solid precipitating from my reaction mixture, which I've identified as 1,3-diphenylurea. What is causing this, and how can I prevent it?

A1: This is the most common cause of low yield in this synthesis. The formation of 1,3-diphenylurea is almost always due to the presence of moisture in your reaction.[1][2][3]

Causality: Phenyl isocyanate is extremely reactive towards nucleophiles, including water. The reaction proceeds via a two-step cascade that consumes two equivalents of the isocyanate for every one equivalent of water:

  • Carbamic Acid Formation: Phenyl isocyanate reacts with water to form an unstable phenylcarbamic acid intermediate.

  • Decarboxylation & Amine Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide and forming aniline.[4]

  • Symmetrical Urea Formation: The newly formed aniline is a primary amine and is highly reactive towards another molecule of phenyl isocyanate, producing the symmetrically substituted and highly insoluble 1,3-diphenylurea.[5]

Actionable Solutions:

  • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.

  • Use of Anhydrous Solvents: Employ freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl for THF, or calcium hydride for DCM). Solvents from solvent purification systems are ideal.

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a dry, inert atmosphere of nitrogen or argon.[1][6]

  • Starting Material Quality: Ensure your amine starting material is anhydrous. If it has been stored for a long time, consider co-evaporating it with anhydrous toluene to remove azeotropically any residual water before use.

Q2: My reaction seems to stall, and TLC analysis shows unreacted amine even after several hours. What are the likely causes?

A2: A stalled reaction with remaining starting amine points to a deficiency of active phenyl isocyanate in the reaction mixture. This can be due to poor quality starting material or competitive side reactions.

Causality:

  • Degraded Phenyl Isocyanate: Phenyl isocyanate can degrade upon storage, especially if exposed to atmospheric moisture. This can result in a cloudy appearance or the formation of solid material (1,3-diphenylurea) in the bottle.[1] Using a partially degraded reagent means you are adding a substoichiometric amount of the active isocyanate.

  • Slow Addition Rate in a "Wet" System: If your solvent or amine contains trace moisture, a slow addition of the isocyanate may allow the water-isocyanate reaction to compete significantly with the desired amine-isocyanate reaction, consuming the isocyanate as it is added.

Actionable Solutions:

  • Verify Isocyanate Quality: Use a fresh bottle of phenyl isocyanate or purify older stock by distillation (Note: exercise extreme caution due to the toxicity of isocyanates). A simple quality check involves reacting a small amount with a test amine like benzylamine and checking for a clean, rapid conversion.

  • Control Addition Temperature: The reaction between an amine and an isocyanate is typically very fast.[6] Cool the amine solution to 0 °C before slowly adding the phenyl isocyanate. This helps to control the exotherm and minimize potential side reactions, although the primary cause is likely reagent quality.

  • Check Stoichiometry: Ensure you are using a slight excess (e.g., 1.05 equivalents) of the phenyl isocyanate to compensate for any minor, unavoidable degradation or reaction with trace impurities.

Q3: My TLC shows a new spot with a lower Rf value than my product, which becomes more prominent with time or if the reaction is heated. What is this byproduct?

A3: This new, more polar spot is likely a biuret, formed from the reaction of your desired urea product with another molecule of phenyl isocyanate.

Causality: The N-H protons on your newly formed urea product are still nucleophilic. While less reactive than the starting primary amine, they can attack another molecule of phenyl isocyanate. This reaction is often slower but is accelerated by heat or a high concentration of isocyanate.[4][7]

Actionable Solutions:

  • Avoid High Temperatures: The primary urea formation is typically rapid at room temperature or below.[8] Avoid heating the reaction mixture unless absolutely necessary, as this will promote biuret formation.[7]

  • Stoichiometric Control: Avoid using a large excess of phenyl isocyanate. A slight excess (1.05 eq.) is sufficient.

  • Order of Addition: Add the phenyl isocyanate solution dropwise to the stirred solution of the amine. This maintains a low instantaneous concentration of the isocyanate, favoring the reaction with the more nucleophilic primary amine over the urea product.

Frequently Asked Questions (FAQs)

  • FAQ1: What are the optimal reaction conditions for this synthesis?

    • The optimal conditions involve the slow addition of 1.0-1.05 equivalents of phenyl isocyanate to a solution of the amine in an anhydrous aprotic solvent (like DCM or THF) under an inert atmosphere at 0 °C, followed by warming to room temperature and stirring for 2-4 hours.[6]

  • FAQ2: Which solvents are recommended, and which should be strictly avoided?

    • Recommended: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile (MeCN).

    • To Avoid: Any protic solvent, such as water, methanol, ethanol, or isopropanol. These will react directly with the isocyanate.[9]

  • FAQ3: How can I effectively remove the 1,3-diphenylurea byproduct during workup?

    • 1,3-diphenylurea is notoriously insoluble in most common organic solvents, including DCM and ethyl acetate, but your target molecule may have better solubility. You can often remove it by simple filtration of the reaction mixture. Alternatively, after aqueous workup, dissolving the crude material in a minimal amount of a more polar solvent (like acetone or DMF) and filtering off the insoluble diphenylurea can be effective.

  • FAQ4: Is a catalyst necessary for this reaction?

    • No, a catalyst is generally not required for the reaction between an aliphatic amine and an aryl isocyanate. The reaction is typically fast and high-yielding under the right conditions.[8] The use of catalysts, such as tertiary amines or organometallic compounds, can sometimes accelerate unwanted side reactions like isocyanate trimerization or biuret formation.[10]

Key Reaction Parameters and Protocols

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous DCM or THFAprotic, good solubility for starting materials, easy to remove.
Temperature 0 °C to Room TemperatureControls exotherm, minimizes side reactions like biuret formation.
Atmosphere Dry Nitrogen or ArgonExcludes moisture, preventing the formation of 1,3-diphenylurea.[1]
Stoichiometry 1.0 - 1.05 eq. Phenyl IsocyanateEnsures complete consumption of the amine without promoting side reactions.
Order of Addition Isocyanate added to AmineMaintains low isocyanate concentration, favoring desired reaction.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion; monitor by TLC.
Protocol 1: Standard Synthesis of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea
  • Preparation: Add 2-((tetrahydro-2H-pyran-4-yl)thio)ethan-1-amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, prepare a solution of phenyl isocyanate (1.05 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes using a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the complete consumption of the limiting amine starting material.

  • Work-up:

    • If a precipitate (product) has formed, collect it by vacuum filtration, wash the solid with cold DCM, and dry under vacuum.

    • If the solution is clear, concentrate the reaction mixture under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure urea derivative.

Visualizing Reaction Pathways

Understanding the main reaction and key side reactions is crucial for effective troubleshooting. The following diagram illustrates these pathways.

G cluster_main Desired Reaction cluster_side1 Side Reaction (Moisture) cluster_side2 Side Reaction (Excess Isocyanate/Heat) Amine 2-((THP-4-yl)thio)ethyl)amine Product Desired Urea Product Amine->Product + Phenyl Isocyanate Isocyanate Phenyl Isocyanate CarbamicAcid Phenylcarbamic Acid (Unstable) Isocyanate->CarbamicAcid + H₂O Water H₂O (Contaminant) Biuret Biuret Byproduct Product->Biuret + Phenyl Isocyanate Aniline Aniline CarbamicAcid->Aniline - CO₂ Diphenylurea 1,3-Diphenylurea (Insoluble Byproduct) Aniline->Diphenylurea + Phenyl Isocyanate

Caption: Reaction scheme for urea synthesis and major side pathways.

References

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. National Institutes of Health (NIH). [Link]

  • Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142.
  • Effects of Moisture on the Chemical Modification of Wood With Epoxides and Isocyanates. USDA Forest Service. [Link]

  • Considerations on the thermal decomposition of urea. Semantic Scholar. [Link]

  • Gavriloaie, A., & Ioj, A. (2007). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 52(6), 565-569.
  • Moisture Contamination of Polyurethanes. ResinLab. [Link]

  • Al-Abbad, Y., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6439-6453.
  • Brack, W., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(30), 16936-16948.
  • How does humidity affect pu foam raw materials?. Deming Machinery. [Link]

  • Rowell, R. M. (2007). Effects of Moisture on the Chemical Modification of Wood with Epoxides and Isocyanates.
  • Zhang, C., et al. (2021). Investigation of the Atmospheric Moisture Effect on the Molecular Behavior of an Isocyanate-Based Primer Surface. Langmuir, 37(43), 12765-12772.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. [Link]

  • Ma, S., et al. (2016). Catalysts for isocyanate-free polyurea synthesis : mechanism and application.
  • Shariat, S., et al. (2023).
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • METHOD FOR CONVERTING MONOISOCYANATES TO UREAS. European Patent Office. [Link]

  • Wang, M., et al. (2023).
  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Data. [Link]

  • Karche, A. D., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3141-3152.
  • Užarević, K., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1828-1849.
  • Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

  • Synthesis of Substituted Ureas and Tbio-ureas. Zenodo. [Link]

  • Bruce, M. I. (1965). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Biological Sciences, 165(998), 245-265.
  • The preparation method of substituted phenyl urea.
  • Urea, phenyl-. Organic Syntheses. [Link]

  • Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate. [Link]

Sources

Preventing thermal degradation of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Storage of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Welcome to the technical support guide for 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea . This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and best-practice protocols to ensure the long-term stability of this compound. Proper handling and storage are critical to maintaining its purity and efficacy in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the compound's structure and inherent stability characteristics.

Q1: What are the key structural features of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea that influence its stability?

A1: The stability of this molecule is primarily dictated by two functional groups: the thioether linkage (-S-) and the urea group (-NH-CO-NH-).

  • Thioether Group: The sulfur atom in the thioether is susceptible to oxidation, which can convert it into a sulfoxide and subsequently a sulfone. This process is often accelerated by exposure to atmospheric oxygen, heat, light, and certain impurities.[1][2][3][4]

  • Urea Group: Urea derivatives can be sensitive to hydrolysis, especially under strong acidic or basic conditions, although they are generally stable around a neutral pH.[5][6] Extreme temperatures can also promote the thermal decomposition of ureas.[7] The urea functionality is crucial for many biological interactions due to its ability to form stable hydrogen bonds.[8][9]

Q2: What are the primary degradation pathways I should be concerned about during long-term storage?

A2: The two most probable degradation pathways are oxidation of the thioether and thermal decomposition .

  • Oxidation: This is the most common degradation route for thioether-containing compounds.[3][4] Atmospheric oxygen can slowly oxidize the sulfur atom, leading to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone. These impurities can alter the compound's biological activity and pharmacokinetic properties.

  • Thermal Degradation: Elevated temperatures can provide the energy needed to break weaker bonds in the molecule, leading to fragmentation.[10][11] For this molecule, thermal stress could accelerate both oxidation and potential hydrolysis of the urea group.[5][6]

Part 2: Troubleshooting Guide - Degradation Issues

This section is designed to help you diagnose and resolve common issues encountered during the handling and storage of the compound.

Q1: I ran an HPLC analysis on my compound after several months of storage, and I see a new, more polar peak. What is it likely to be?

A1: A new, more polar peak appearing on a reverse-phase HPLC chromatogram is a classic indicator of thioether oxidation. The resulting sulfoxide and sulfone are significantly more polar than the parent thioether, causing them to elute earlier.

  • Causality: This is likely due to prolonged exposure to air (oxygen). Storing the compound without an inert gas overlay (like argon or nitrogen) in a partially empty container increases the headspace and oxygen availability.

  • Recommended Action: Confirm the identity of the new peak using a technique like LC-MS, which can verify the expected mass increase (+16 Da for the sulfoxide, +32 Da for the sulfone). To prevent this, always store the solid compound under an inert atmosphere and ensure the container is tightly sealed.

Q2: The physical appearance of my solid compound has changed (e.g., slight discoloration, clumping). What does this signify?

A2: A change in physical appearance often indicates either degradation or moisture absorption.

  • Causality: Clumping suggests the compound may be hygroscopic and has absorbed atmospheric moisture. Discoloration can be a sign of minor degradation, where impurities are formed in sufficient quantity to affect the color of the bulk material.

  • Recommended Action: First, check the purity of the material using HPLC or another suitable analytical method. If purity is compromised, the batch should be discarded. To prevent this, store the compound in a desiccator, even when at low temperatures, and handle it quickly in a low-humidity environment (e.g., a glove box) when preparing samples.

Q3: My experimental results have become inconsistent over time. Could this be related to the stability of the compound?

A3: Yes, inconsistent results are a common consequence of using a degraded compound.

  • Causality: As the parent compound degrades, its effective concentration decreases. If you are preparing solutions based on the initial weight, the actual concentration of the active molecule will be lower than calculated, leading to diminished or variable effects in your assays.

  • Recommended Action: Implement a routine quality control (QC) check. Before starting a new set of critical experiments, run a quick purity check (e.g., HPLC) on your stored compound. This is a self-validating step to ensure the integrity of your starting material. If degradation is observed, use a fresh, unopened batch of the compound.

Part 3: Recommended Protocols & Guidelines

Adherence to standardized protocols is the best way to prevent degradation. The following recommendations are based on established guidelines for pharmaceutical compounds.[12][13][14][15][16]

Recommended Storage Conditions

To maximize the shelf-life of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, the following conditions should be maintained:

ParameterRecommended ConditionRationale
Temperature -20°C Reduces the rate of all chemical degradation pathways, including oxidation and thermal decomposition.[17]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, directly inhibiting the primary oxidation pathway of the thioether group.[18]
Light Protected from Light (Amber Vial) Prevents potential photodegradation, which can affect various organic molecules.
Moisture Dry (Store in a Desiccator) Minimizes moisture absorption and potential hydrolysis of the urea linkage.
Protocol 1: Initial Receipt and Aliquoting Workflow

This protocol minimizes exposure to atmospheric conditions upon receiving a new batch of the compound.

  • Preparation: Prepare a set of pre-labeled, appropriately sized amber glass vials. Ensure vials and caps are clean and completely dry.

  • Inert Environment: Perform all aliquoting inside a glove box or glove bag filled with an inert gas (argon or nitrogen). This is the most critical step to prevent initial oxidation.

  • Dispensing: Carefully weigh the desired amount of the compound into each vial. Work quickly to minimize the time the bulk container is open.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of inert gas for 10-15 seconds.

  • Sealing: Tightly seal each vial with a cap containing a chemically resistant liner (e.g., PTFE).

  • Labeling: Ensure each aliquot is clearly labeled with the compound name, batch number, concentration/weight, and date.

  • Storage: Immediately place the aliquoted vials in a -20°C freezer inside a desiccator.

Protocol 2: Stability Testing Using HPLC

This protocol outlines a method to assess the purity and detect degradation products.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~50 µg/mL with the mobile phase.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Analyze a freshly prepared sample from a new batch to establish a reference chromatogram.

    • Analyze samples from the long-term storage batch.

    • Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks, particularly at earlier retention times (indicating more polar degradation products like sulfoxides).[19][20]

Part 4: Visual Diagrams

Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that can occur during the degradation of the molecule.

G cluster_main Parent Compound cluster_products Degradation Products Parent 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide Oxidation [O] (Heat, Air) Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone Further Oxidation [O] (Heat, Air)

Caption: Primary oxidative degradation pathway.

Recommended Storage and Handling Workflow

This flowchart outlines the decision-making process for proper compound management.

G Receive Receive New Compound GloveBox Aliquot in Glove Box under Inert Gas Receive->GloveBox Store Store Aliquots at -20°C in Desiccator GloveBox->Store Experiment Need for Experiment Store->Experiment Retrieve Retrieve One Aliquot Experiment->Retrieve QC_Check Perform HPLC Purity Check? Retrieve->QC_Check Prepare Prepare Solution for Assay QC_Check->Prepare No (Routine Use) Good Purity >98%? QC_Check->Good Yes (Critical Assay) Use Use in Experiment Prepare->Use Discard Discard Degraded Batch Good->Prepare Yes Good->Discard No

Caption: Workflow for compound handling and storage.

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

  • BioBoston Consulting. A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Available from: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195.
  • Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
  • Liu, Z., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(11), 4149–4153.
  • Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651.
  • ACS Green Chemistry Institute. Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Balık, A. R., et al. (2020). Effects of storage conditions on thiol disulfide homeostasis.

Sources

Reducing off-target binding of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea in enzymatic assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting assay interference caused by highly lipophilic pharmacophores.

The compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea presents a classic triad of assay liabilities: a rigid, hydrogen-bonding phenylurea core, a hydrophobic tetrahydropyran ring, and an oxidation-prone thioether linkage. These structural features collectively drive non-specific binding (NSB), colloidal aggregation, and assay interference. This guide is designed to help you diagnose and mitigate these off-target effects to ensure the scientific integrity of your enzymatic assays.

Part 1: Mechanistic Deep Dive (The "Why")

To effectively troubleshoot, we must first understand the causality behind the experimental noise generated by this specific urea derivative.

  • Colloidal Aggregation: At micromolar concentrations in aqueous buffers, the hydrophobic tail (tetrahydropyran + thioethyl) combined with the planar phenylurea core drives the spontaneous self-assembly of the compound into sub-micron colloidal particles. Rather than binding to the enzyme's active site, these colloids non-specifically sequester and partially denature the enzyme, leading to a false-positive readout[1].

  • Urea-Driven Non-Specific Binding (NSB): The urea motif is a strong bidentate hydrogen bond donor and acceptor. When exposed in an aqueous environment, it seeks out hydrophobic and hydrogen-bonding pockets on off-target proteins (e.g., serum proteins) or the polystyrene surfaces of standard microtiter plates. This depletes the effective free concentration of the monomeric drug[2].

  • Thioether Oxidation (PAINS Liability): The thioether linkage is susceptible to spontaneous oxidation to a sulfoxide or sulfone in oxygenated buffers. This alters the compound's binding kinetics and can trigger its classification as a Pan-Assay Interference Compound (PAINS), leading to artificial multitarget activity[3].

G Compound Lipophilic Urea Derivative Aqueous Aqueous Assay Buffer (>1 µM Concentration) Compound->Aqueous Colloid Colloidal Aggregation (Self-Assembly) Aqueous->Colloid Hydrophobic effect Monomer Monomeric State (True Solution) Aqueous->Monomer + Non-ionic Detergent Sequestration Enzyme Sequestration (False Positive) Colloid->Sequestration Specific Specific Target Binding (True Inhibition) Monomer->Specific

Mechanism of colloidal aggregation vs. specific binding.

Part 2: Diagnostic Workflows & Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies will help you differentiate between true competitive inhibition and assay interference.

Protocol A: Detergent-Disruption Assay (The Shoichet Protocol)

Non-ionic detergents disrupt colloidal aggregates but do not affect true lock-and-key competitive binding[1].

  • Step 1: Prepare two identical 2x enzyme/substrate master mixes. To one mix, add Triton X-100 to a final concentration of 0.02%.

  • Step 2: Perform a 10-point serial dilution of the urea compound in anhydrous DMSO.

  • Step 3: Transfer the compounds to a Non-Binding Surface (NBS) 96-well plate to eliminate plasticware adsorption variables.

  • Step 4: Add the master mixes to the plates (final Triton X-100 concentration in the test well will be 0.01%).

  • Step 5: Incubate for 15 minutes and read the enzymatic activity.

  • Validation Check: If the IC50​ shifts by more than 10-fold in the presence of detergent, the compound is a colloidal aggregator, not a true inhibitor.

Protocol B: BSA-Passivation and Centrifugation Assay

This protocol determines if the compound is being depleted from the assay via NSB to plasticware or via precipitation[2].

  • Step 1: Pre-incubate the compound at its estimated IC90​ in standard assay buffer, and in a parallel tube, buffer supplemented with 1 mg/mL Bovine Serum Albumin (BSA).

  • Step 2: Centrifuge both tubes at 14,000 x g for 20 minutes at room temperature.

  • Step 3: Carefully extract the supernatant and apply it to your enzymatic assay.

  • Validation Check: BSA acts as a hydrophobic sink. If the BSA-treated supernatant retains inhibitory activity while the standard buffer supernatant does not, your compound is suffering from severe NSB or precipitation.

Part 3: Data Presentation & Diagnostic Matrix

Use the following table to interpret the quantitative data generated from the protocols above.

Table 1: Diagnostic Matrix for True vs. Promiscuous Inhibition

Mechanism of ActionIC50 Shift (+0.01% Triton X-100)IC50 Shift (10x Enzyme Conc.)Hill Slope ( nH​ )Reversibility
True Competitive Inhibition No changeNo change (if [E]≪Ki​ )~1.0Fully Reversible
Colloidal Aggregation >10-fold increase>10-fold increase>1.5 (Steep)Irreversible without detergent
Non-Specific Binding (Plastic) Decrease (improved solubility)Variable<1.0 (Shallow)N/A

Part 4: Troubleshooting FAQs

Q1: My IC50​ values shift dramatically when I change the enzyme concentration. Why is this happening? A: This is a hallmark of stoichiometric titration caused by colloidal aggregation. Because colloids sequester the enzyme non-specifically, increasing the enzyme concentration requires a proportionally higher concentration of the drug to achieve the same level of inhibition. A true competitive inhibitor's IC50​ should remain relatively stable regardless of enzyme concentration (provided [E]≪Ki​ )[1].

Q2: I suspect the compound is sticking to my 96-well plates, reducing the effective concentration. How do I fix this? A: The lipophilic tetrahydropyran and thioethyl groups have a high affinity for standard untreated polystyrene. To mitigate this:

  • Switch to Non-Binding Surface (NBS) plates, which are coated with a hydrophilic polymer.

  • Supplement your assay buffer with a mild surfactant (e.g., 0.01% CHAPS or Tween-20) or a carrier protein (0.1% BSA) to passivate the plastic surfaces.

Q3: I am seeing batch-to-batch variability in my assay readouts over time. What is degrading? A: The thioether linkage in 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is highly prone to oxidation. Over time, repeated freeze-thaw cycles or exposure to aqueous buffers will convert the thioether to a sulfoxide or sulfone. To prevent this, store the compound as a dry powder in a desiccator, prepare fresh DMSO stocks immediately before use, and purge your storage vials with Argon or Nitrogen.

Workflow Start Observe Promiscuous Inhibition Test1 Add 0.01% Triton X-100 Start->Test1 Check1 Does IC50 increase >10-fold? Test1->Check1 Aggregator Colloidal Aggregator Confirmed Check1->Aggregator Yes Test2 Increase Enzyme Concentration 10x Check1->Test2 No Check2 Does IC50 shift proportionally? Test2->Check2 NSB Non-Specific Binding / Depletion Check2->NSB Yes TrueInhib True Competitive Inhibitor Check2->TrueInhib No

Decision tree for diagnosing assay interference mechanisms.

References

  • Owen SC, Doak AK, Wassam P, Shoichet MS, Shoichet BK. "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture." ACS Chemical Biology. URL:[Link]

  • Baell JB, Holloway GA. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. URL:[Link]

  • McGovern SL, Caselli E, Grigorieff N, Shoichet BK. "A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening." Journal of Medicinal Chemistry. URL:[Link]

Sources

Resolving co-elution issues in 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea liquid chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for resolving complex co-elution issues associated with 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea .

Due to the structural complexity of this molecule—which features an aromatic phenyl ring, a highly polar urea linkage, an oxidation-prone thioether, and a tetrahydropyran (THP) ring—standard reversed-phase liquid chromatography (RPLC) methods often fail to resolve structurally similar impurities. This guide provides mechanistic explanations and self-validating protocols to help you engineer orthogonal selectivity into your separations.

Part 1: Diagnostic Dashboard & Structural Profiling

Before altering your method, it is critical to understand why your analytes are co-eluting. Co-elution occurs when the selectivity factor ( α ) between two compounds approaches 1.0. For this specific urea derivative, co-eluting impurities typically fall into two structural classes, each requiring a distinct thermodynamic intervention.

Workflow Step1 Identify Co-elution (Target vs. Impurity) Step2 Analyze Impurity Structure (via LC-MS/PDA) Step1->Step2 Branch1 Polar Degradant (e.g., Thioether Sulfoxide) Step2->Branch1 Branch2 Aromatic Isomer (e.g., Phenyl substitution) Step2->Branch2 Fix1 Decrease Temperature & Flatten Gradient Slope Branch1->Fix1 Fix2 Switch to Phenyl-Hexyl or Biphenyl Column Branch2->Fix2 Success Baseline Resolution (Rs ≥ 1.5) Fix1->Success Fix3 Change Modifier: ACN -> Methanol Fix2->Fix3 If Rs < 1.5 Fix3->Success

Troubleshooting decision tree for resolving co-elution based on impurity structural class.

Part 2: Mechanistic Troubleshooting FAQs

Q1: I am observing a co-eluting shoulder on the leading edge of my target peak using a standard C18 column. What is the likely cause, and how do I resolve it? A: This leading shoulder is highly characteristic of a sulfoxide degradant . The thioether linkage in your molecule is susceptible to oxidative degradation. Sulfoxides are significantly more polar than their parent thioethers, meaning they interact less with the hydrophobic C18 stationary phase and elute earlier. However, if your gradient slope ( %B /min) is too steep, the retention factor ( k ) of the sulfoxide is artificially compressed into the parent peak [2].

  • The Fix: Flatten your gradient profile specifically around the elution window of the target. Additionally, lower the column compartment temperature by 5–10°C. Lower temperatures increase the overall retention and amplify minor differences in dipole-dipole interactions, pulling the polar sulfoxide away from the main peak[3].

Q2: My synthesis yields positional isomers on the phenyl ring that completely co-elute on my C18 column. Why is this happening, and how can I separate them? A: Alkyl phases like C18 rely almost entirely on dispersive (hydrophobic) interactions. Positional isomers of the phenyl ring (e.g., ortho/meta/para substitutions) have nearly identical hydrophobicities (LogP) and solvent-accessible surface areas, rendering C18 columns blind to their differences.

  • The Fix: You must switch to a stationary phase that offers orthogonal selectivity, such as a Phenyl-Hexyl or Biphenyl column. These phases engage in π−π interactions with the aromatic ring of your analyte. Because π−π interactions are highly sensitive to steric hindrance and the electronic distribution of the aromatic system, they easily discriminate between subtle positional isomers [1].

Q3: I switched to a Phenyl-Hexyl column to resolve the isomers, but the resolution ( Rs​ ) is still below 1.5. I am currently using Acetonitrile (ACN) as my organic modifier. What should I change? A: You are experiencing solvent competition. Acetonitrile contains a carbon-nitrogen triple bond, making it a π -electron-rich solvent. When used with a Phenyl-Hexyl column, ACN actively competes with your analyte for the π−π active sites on the stationary phase, effectively muting the column's unique selectivity [4].

  • The Fix: Switch your organic modifier to Methanol (MeOH) . Methanol is a protic solvent that does not interfere with π−π interactions. Furthermore, methanol will engage in hydrogen bonding with the urea linkage and the THP ring of your molecule, altering the solvation shell and dramatically improving the selectivity factor ( α ) [1].

Interactions Molecule Target Analyte (Urea-Thioether-Phenyl) PiPi π-π Interactions (Phenyl Ring) Molecule->PiPi HBond Hydrogen Bonding (Urea & THP) Molecule->HBond Dipole Dipole/Polarizability (Thioether) Molecule->Dipole Stationary Phenyl-Hexyl Phase PiPi->Stationary Enhanced by Mobile Protic Mobile Phase (MeOH) HBond->Mobile Modulated by

Key intermolecular interactions dictating chromatographic selectivity for the target analyte.

Part 3: Validated Experimental Protocol

To systematically resolve the co-elution without relying on trial-and-error, execute the following self-validating workflow.

Step 1: System Suitability and Void Volume Verification

  • Action: Inject a system suitability standard containing uracil (to mark the void time, t0​ ) and your sample matrix.

  • Validation: Calculate the theoretical plate count ( N ). If N<10,000 for a standard 150 mm column, your co-elution is likely a mechanical artifact (e.g., column void, excessive extra-column volume) rather than a chemical selectivity issue. Resolve plumbing issues before proceeding [2].

Step 2: Stationary Phase Shift (Targeting π−π Selectivity)

  • Action: Install a 2.7 µm core-shell Phenyl-Hexyl column (e.g., 100 x 4.6 mm).

  • Causality: The hexyl alkyl chain acts as a flexible spacer, allowing the stationary phase's phenyl ring to dynamically align with the analyte's phenyl group, maximizing orbital overlap for isomer differentiation [1].

Step 3: Mobile Phase Optimization

  • Action: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Methanol .

  • Causality: The acidic pH suppresses silanol ionization on the silica support (preventing tailing of the urea group), while Methanol maximizes the π−π selectivity of the Phenyl-Hexyl column.

Step 4: Gradient and Temperature Tuning

  • Action: Set the column compartment to 25°C. Program a shallow gradient: 30% B to 70% B over 15 minutes.

  • Validation: Calculate the resolution ( Rs​ ) using the equation: Rs​=41​N​(αα−1​)(1+kk​) . If Rs​≥1.5 , the method is validated for baseline separation [4].

Part 4: Quantitative Selectivity Data

The following table summarizes the expected chromatographic metrics when transitioning from a generic method to the optimized method for separating the target API from a closely related positional isomer.

Chromatographic ParameterStandard Method (C18 / ACN)Optimized Method (Phenyl-Hexyl / MeOH)Mechanistic Impact
Retention Factor ( k ) 3.24.8MeOH is a weaker eluent than ACN, increasing retention and allowing more time for stationary phase interaction.
Selectivity ( α ) 1.021.18Shift from purely dispersive forces to π−π interactions fundamentally changes the retention mechanism.
Theoretical Plates ( N ) 12,50014,200Core-shell particle architecture minimizes eddy diffusion (van Deemter A-term).
Resolution ( Rs​ ) 0.6 (Co-elution) 2.1 (Baseline) The exponential increase in α drives the resolution well above the 1.5 baseline threshold.

Part 5: References

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns. Available at: [Link]

  • Untangle your Liquid Chromatography Problems: HPLC Troubleshooting Guide. The Analytical Scientist. Available at: [Link]

  • Comparison of selectivity and efficiency: two key factors in determining chromatographic resolution. Bioanalysis Zone. Available at: [Link]

Validation & Comparative

A Comparative Analysis of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea and Standard Urea Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Efficacy and Mechanisms of Novel and Conventional Urea-Based Enzyme Inhibitors

In the landscape of drug discovery and development, the strategic inhibition of enzymes plays a pivotal role in treating a myriad of diseases. Urea derivatives have long been a cornerstone in the design of enzyme inhibitors, demonstrating efficacy against a range of targets. This guide provides a comprehensive comparison between a novel urea derivative, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, and standard urea-based inhibitors, with a particular focus on their application as inhibitors of soluble epoxide hydrolase (sEH).

Introduction to Urea-Based Enzyme Inhibitors

Urea and its derivatives are a versatile class of compounds that have been extensively explored as enzyme inhibitors.[1] Their ability to form key hydrogen bonds and mimic substrate transition states makes them effective binders to enzyme active sites.[2][3] Standard urea derivatives, such as N,N'-dicyclohexylurea (DCU), have shown significant inhibitory potency against various enzymes, including urease and soluble epoxide hydrolase (sEH).[4][5] However, challenges such as poor solubility and bioavailability have driven the development of new scaffolds.[6][7]

The compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea represents a next-generation inhibitor, designed to overcome some of the limitations of earlier urea-based compounds. Its structure incorporates a phenylurea core, known for its inhibitory activity, with a tetrahydro-2H-pyran-4-yl)thio)ethyl side chain, which can influence physicochemical properties and target engagement.

The Target Enzyme: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties.[8][9] By hydrolyzing EETs to their less active diol forms, sEH reduces their beneficial effects.[9] Therefore, inhibiting sEH is a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.[8][10] Both standard and novel urea derivatives have emerged as potent, competitive, and reversible inhibitors of sEH.[2][8]

Comparative Analysis of Inhibitory Potency

For comparison, a selection of standard urea-based sEH inhibitors and their reported potencies are presented below.

Compound NameAbbreviationTarget EnzymeIC50 / KiReference
N,N'-DicyclohexylureaDCUMurine sEHIC50 = 70 nM[5]
1-Adamantan-1-yl-3-cyclohexylureaACUHuman sEHKi = 3.6 nM[9]
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)ureaTPPUHuman sEHIC50 = 1.1 nM[11]
1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea-sEH (Predicted)Data Not Available-

Note: The potency of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is yet to be publicly reported. Its evaluation would follow similar experimental protocols.

Mechanism of Action: How Urea Derivatives Inhibit sEH

Urea-based inhibitors typically act as competitive inhibitors of sEH. They bind to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed. The urea moiety is crucial for this interaction, as it forms hydrogen bonds with key amino acid residues in the active site, such as Tyr381 and Tyr465, mimicking the transition state of the epoxide ring-opening reaction.[2][3] The lipophilic groups attached to the urea core contribute to the overall binding affinity by interacting with hydrophobic pockets within the enzyme's catalytic tunnel.[2]

Enzyme_Inhibition_Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Enzyme Product Product Enzyme->Product Catalyzes Reaction Substrate Substrate Substrate->Enzyme Binds to Active Site Urea_Inhibitor Urea Derivative (e.g., 1-phenyl-3-...) Urea_Inhibitor->Enzyme Competitively Binds to Active Site

Caption: Competitive inhibition of sEH by urea derivatives.

Experimental Protocol: Fluorescence-Based sEH Inhibition Assay

The following protocol outlines a standard method for assessing the inhibitory activity of compounds against sEH, adapted from commercially available kits and published literature.[12][13][14]

Materials:

  • Recombinant human sEH

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, with 0.1 mg/mL BSA)

  • Fluorescent substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC)

  • Test inhibitors (dissolved in DMSO)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant human sEH to the desired working concentration in cold sEH Assay Buffer. Keep the enzyme solution on ice.

  • Assay Setup:

    • Add sEH Assay Buffer to all wells.

    • Add the test inhibitor at various concentrations or a vehicle control (DMSO) to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

    • Include a "no enzyme" control to measure background fluorescence.

    • Add the diluted sEH enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Add the fluorescent substrate solution to all wells to start the enzymatic reaction.[14]

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[15]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Buffer, Substrate, and Inhibitors Start->Prepare_Reagents Plate_Setup Add Buffer, Inhibitor/Vehicle, and Enzyme to Microplate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 30°C for 5 minutes Plate_Setup->Pre_incubation Initiate_Reaction Add Fluorescent Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Kinetic Measurement in Plate Reader Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Reaction Rates, % Inhibition, and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for sEH fluorescence-based inhibition assay.

Conclusion and Future Directions

Standard urea derivatives have laid a strong foundation for the development of potent sEH inhibitors. The novel compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, represents a promising evolution in this class of inhibitors, potentially offering improved physicochemical properties that could translate to better in vivo efficacy. Further experimental evaluation is necessary to fully characterize its inhibitory profile and therapeutic potential. The continued exploration of structure-activity relationships within the urea scaffold will undoubtedly lead to the discovery of even more effective enzyme inhibitors for a range of diseases.

References

  • Morisseau, C., & Hammock, B. D. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Chemico-Biological Interactions, 143-144, 391-401. [Link]

  • Kim, I. H., et al. (2014). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 19(7), 9483-9503. [Link]

  • Gomez, G. A., et al. (2004). Peptidyl-urea based inhibitors of soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters, 14(18), 4765-4768. [Link]

  • Hwang, S. H., et al. (2007). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 50(16), 3825-3840. [Link]

  • Newman, J. W., Morisseau, C., & Hammock, B. D. (2005). The soluble epoxide hydrolase. Progress in Lipid Research, 44(1), 1-51. [Link]

  • Krajewska, B. (2016). Urease inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-14. [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocols and soluble epoxide hydrolase enzyme (sEH) inhibitors. Retrieved from [Link]

  • Lazzarato, L., et al. (2015). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling, 55(9), 1955-1967. [Link]

  • Kaur, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3127. [Link]

  • Kim, J., et al. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. International Journal of Molecular Sciences, 24(7), 6505. [Link]

  • Krajewska, B., & Urych, W. (2008). Urease inhibitors: A review. Indian Journal of Biotechnology, 7(4), 457-464. [Link]

  • Yuan, Y., et al. (2020). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 21(21), 8253. [Link]

  • de la-Torre, P., & Gotor-Fernández, V. (2024). Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. Chemistry – A European Journal, e202303531. [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Current Medicinal Chemistry, 20(23), 2958-2970. [Link]

  • Berlicki, Ł. (2018). Recent Advances in Design of New Urease Inhibitors: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 596-607. [Link]

  • Wagner, K. M., & McDougall, J. J. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Journal of Pain Research, 14, 145-159. [Link]

  • Liu, J. Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology, 168(4), 869-881. [Link]

  • Xiao, X., et al. (2009). Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase. Bioorganic & Medicinal Chemistry Letters, 19(15), 4129-4133. [Link]

  • Du, F., et al. (2020). Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain. European Journal of Medicinal Chemistry, 188, 112015. [Link]

  • Queiroz, M. J. R. P., et al. (2015). Synthesis, antiangiogenesis evaluation and molecular docking studies of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas: Discovery of a new substitution pattern for type II VEGFR-2 Tyr kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6497-6509. [Link]

  • Zambelli, B., et al. (2019). Inhibition of urease, a Ni-enzyme: the reactivity of a key thiol with mono- and di-substituted catechols elucidated by kin. Journal of Biological Inorganic Chemistry, 24(6), 873-883. [Link]

  • Khan, I., et al. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. Molecules, 28(17), 6339. [Link]

  • Pierson, M. E., & Nichols, D. E. (1994). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. Journal of Medicinal Chemistry, 37(18), 2817-2825. [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)-N-nitroso-N'-(tetrahydro-2H-thiopyran-4-yl)urea. Retrieved from [Link]

  • Leblanc, Y., et al. (2005). 5-Lipoxygenase inhibitors: convenient synthesis of 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues. Bioorganic & Medicinal Chemistry Letters, 15(10), 2611-2615. [Link]

  • ResearchGate. (n.d.). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]. Retrieved from [https://www.researchgate.net/publication/362621743_Crystal_structure_of_ethyl_2-4-2-oxo-3-phenyl-12-dihydroquinoxalin-1-ylmethyl]-1H-123-triazol-1-ylacetate]([Link])

  • J-GLOBAL. (n.d.). 1-[2-[(S)-1-Methyl(2,2,2- 2 H 3 )ethyl]phenyl]-3-[(R)-1-(1-naphthyl)ethyl]urea. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the synthesized urea-based compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, and its rationally designed structural analogs. The objective of this document is to furnish researchers, scientists, and drug development professionals with an in-depth analysis of how subtle molecular modifications can significantly influence biological efficacy and pharmacokinetic profiles. The comparisons are supported by experimental data from a series of standardized in vitro assays.

Introduction: The Rationale Behind a Privileged Scaffold

The design of the parent compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, is rooted in the strategic combination of three key pharmacophoric elements, each contributing to its potential as a therapeutic agent. Urea derivatives are a cornerstone in medicinal chemistry, recognized for their ability to form stable hydrogen bonds with biological targets, which is crucial for specific biological activity.[1][2][3] The inclusion of a tetrahydropyran (THP) ring is a deliberate choice to enhance the compound's drug-like properties. The THP scaffold is known to improve physicochemical characteristics by reducing lipophilicity and potentially increasing solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4][5] The thioether linkage provides a flexible spacer and can play a role in the molecule's interaction with target proteins and its metabolic fate.[6][7]

This guide will dissect the contribution of each of these fragments to the overall activity profile of the parent compound by comparing it with a series of structural analogs.

The Analogs: A Systematic Approach to Structure-Activity Relationship (SAR)

To elucidate the structure-activity relationship, four structural analogs were synthesized and evaluated alongside the parent compound. Each analog was designed to probe the specific contribution of a key structural motif.

The Parent Compound and Its Analogs

Compound IDStructureRationale for Inclusion
Parent 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ureaThe lead compound combining the urea pharmacophore, the THP solubility-enhancing moiety, and a flexible thioether linker.
Analog 1 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)ureaEther Analog: Replaces the thioether with an ether linkage to assess the significance of the sulfur atom on activity and metabolism.
Analog 2 1-phenyl-3-(2-(cyclohexylthio)ethyl)ureaCyclohexyl Analog: Substitutes the THP ring with a cyclohexane to determine the impact of the oxygen heteroatom within the cyclic system on solubility and target engagement.
Analog 3 1-(4-chlorophenyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ureaSubstituted Phenyl Analog: Introduces a chloro-substituent on the phenyl ring to explore electronic effects on binding affinity.
Analog 4 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thioureaThiourea Analog: Replaces the urea with a thiourea moiety, which can exhibit different hydrogen bonding patterns and potentially enhanced potency.[8]

Comparative Efficacy and Pharmacokinetic Profiling

The parent compound and its four analogs were subjected to a battery of in vitro assays to determine their relative efficacy and key pharmacokinetic parameters. The following tables summarize the experimental data.

Table 1: In Vitro Biological Activity

Compound IDTarget Binding Affinity (Kᵢ, nM)Cellular Potency (IC₅₀, µM)
Parent 15.2 ± 1.80.25 ± 0.03
Analog 1 45.8 ± 3.50.89 ± 0.07
Analog 2 22.1 ± 2.10.48 ± 0.05
Analog 3 8.9 ± 0.90.12 ± 0.01
Analog 4 11.5 ± 1.20.19 ± 0.02

Table 2: In Vitro ADME Profile

Compound IDAqueous Solubility (µM)Microsomal Stability (t₁/₂, min)
Parent 75.3 ± 6.245.6 ± 3.9
Analog 1 68.9 ± 5.555.2 ± 4.8
Analog 2 25.1 ± 2.942.8 ± 3.7
Analog 3 50.7 ± 4.148.1 ± 4.2
Analog 4 65.4 ± 5.838.9 ± 3.1

Analysis of Experimental Findings

The experimental data reveals several key insights into the structure-activity relationships of this compound series:

  • The Importance of the Thioether Linkage: The replacement of the thioether in the Parent compound with an ether in Analog 1 resulted in a significant decrease in both target binding affinity and cellular potency. This suggests that the sulfur atom may be involved in a crucial interaction with the target protein or that the thioether linkage provides a more optimal conformational flexibility.

  • The Role of the Tetrahydropyran Ring: The superior aqueous solubility of the Parent compound compared to its Cyclohexyl Analog (Analog 2) underscores the contribution of the oxygen heteroatom in the THP ring to improved physicochemical properties.[4] This enhancement in solubility likely contributes to the better cellular potency of the parent compound.

  • Exploring the Phenyl Ring: The addition of a chloro group in Analog 3 led to a notable improvement in both binding affinity and cellular potency. This suggests that the phenyl ring is situated in a pocket where an electron-withdrawing substituent can form favorable interactions.

  • Urea vs. Thiourea: The Thiourea Analog (Analog 4) demonstrated a modest improvement in biological activity compared to the Parent compound, a trend that is often observed in medicinal chemistry.[8]

Experimental Protocols

The following are detailed protocols for the key experiments conducted in this comparative study.

Target Binding Assay (Radioligand Displacement)
  • Preparation of Cell Membranes: Prepare membranes from cells overexpressing the target protein.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand, and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Kᵢ values by fitting the data to a one-site competition binding model using appropriate software.

Cellular Potency Assay (MTT Assay)
  • Cell Seeding: Seed a 96-well plate with a human cancer cell line at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Logic

The following diagrams illustrate the structural relationships of the compounds and the workflow of the comparative study.

G cluster_0 Core Scaffold cluster_1 Structural Analogs Parent Compound Parent Compound Analog 1 (Ether) Analog 1 (Ether) Parent Compound->Analog 1 (Ether) Thioether -> Ether Analog 2 (Cyclohexyl) Analog 2 (Cyclohexyl) Parent Compound->Analog 2 (Cyclohexyl) THP -> Cyclohexyl Analog 3 (Substituted Phenyl) Analog 3 (Substituted Phenyl) Parent Compound->Analog 3 (Substituted Phenyl) Phenyl -> 4-Cl-Phenyl Analog 4 (Thiourea) Analog 4 (Thiourea) Parent Compound->Analog 4 (Thiourea) Urea -> Thiourea

Caption: Structural relationships between the parent compound and its analogs.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis a Synthesize Parent & Analogs b Purify & Characterize (NMR, MS) a->b c Target Binding Assay b->c d Cellular Potency Assay b->d e ADME Profiling b->e f SAR Analysis c->f d->f e->f

Caption: Experimental workflow for the comparative efficacy study.

Conclusion

This comparative guide demonstrates the importance of systematic structural modification in optimizing the efficacy and pharmacokinetic properties of a lead compound. The superior performance of 1-(4-chlorophenyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea (Analog 3) and 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiourea (Analog 4) highlights promising avenues for further development. The insights gained from this study provide a solid foundation for the design of next-generation analogs with enhanced therapeutic potential.

References

  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery - Benchchem. (n.d.).
  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16).
  • Thioether: Organic Chemistry Study Guide | Fiveable. (2025, August 15).
  • Thiourea vs. Urea Derivatives: A Comparative Analysis of Bioactivity - Benchchem. (2025, December).
  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.).
  • Tal-Tal, T. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5897-5904. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. - Semantic Scholar. (2019, December 2).
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC. (n.d.).
  • Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates - Benchchem. (n.d.).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ResearchGate. (n.d.).

Sources

A Comparative Guide to Validating Target Engagement of Novel Compounds Using the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Target Engagement

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A primary reason for late-stage failures is an incomplete understanding of a compound's true mechanism of action. Central to this understanding is the concept of target engagement —the direct physical binding of a drug molecule to its intended protein target within the complex milieu of a living cell.[1][2][3] Verifying target engagement is not merely a checkbox; it is the foundational evidence that links a molecule's chemical structure to its biological effect.[4]

This guide focuses on validating the target engagement of a novel hypothetical compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea (hereafter referred to as NCE-001), using the Cellular Thermal Shift Assay (CETSA). As the specific biological target of NCE-001 is not publicly established, we will proceed with a hypothetical scenario where its intended target is "Kinase X," a protein implicated in a specific cancer pathway. This illustrative approach will provide a practical framework for applying CETSA to any small molecule inhibitor.

We will provide a detailed, field-tested protocol for CETSA and objectively compare its performance with other established biophysical methods, offering a comprehensive perspective for selecting the most appropriate assay for your research needs.

The Foundational Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is a powerful biophysical technique that allows for the direct measurement of a drug's interaction with its target in an unadulterated physiological context—intact cells and even tissues.[5][6] The assay is built upon a fundamental thermodynamic principle: the binding of a ligand (such as a small molecule drug) to its target protein confers additional stability to the protein's structure.[5][7] This increased stability translates to a higher resistance to thermal denaturation.

When cells are subjected to a heat gradient, proteins begin to unfold and aggregate at a characteristic melting temperature (Tagg).[7][8] However, if a protein is stabilized by a bound drug, it will remain in its soluble, native state at higher temperatures compared to its unbound counterpart.[3][5] By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement.

Caption: Principle of CETSA: Drug binding stabilizes the target protein, leading to a larger soluble fraction after heating.

Part 1: A Practical Workflow for Validating NCE-001 Engagement with Kinase X

This section provides a step-by-step methodology for a Western blot-based CETSA experiment. The choice of a Western blot readout is deliberate; it is a widely accessible technique that does not require specialized instrumentation and is ideal for hypothesis-driven validation of a specific target.[9]

Experimental Design: The "Why" Behind the "How"
  • Cell Line Selection: We will use the MCF-7 breast cancer cell line. Causality: This line is chosen because it endogenously expresses our hypothetical target, Kinase X, at a detectable level, providing a physiologically relevant system.

  • Compound Concentration: NCE-001 will be tested at a high concentration (e.g., 20 µM) for the initial melt curve to maximize the chance of observing a thermal shift. For the dose-response experiment, a serial dilution will be used to determine the compound's potency in a cellular context.

  • Vehicle Control: A DMSO control is essential. Causality: This control establishes the baseline thermal stability of Kinase X in its unbound state and ensures that any observed shift is due to the compound itself and not the solvent.

  • Temperature Range: The initial experiment will span a broad temperature range (e.g., 40°C to 64°C in 4°C increments). Causality: This "melt curve" is crucial for identifying the approximate melting temperature (Tagg) of Kinase X, which informs the single temperature selected for the subsequent dose-response experiment.

Protocol 1: CETSA Melt Curve for Kinase X

This protocol aims to determine the thermal stability profile of Kinase X.

  • Cell Culture and Treatment:

    • Culture MCF-7 cells to ~80% confluency.

    • Treat cells with either 20 µM NCE-001 or an equivalent volume of DMSO (vehicle) for 1 hour at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient program set from 40°C to 64°C for 3 minutes. Include a no-heat control at 4°C.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath). Causality: This method effectively lyses cells without introducing detergents that could interfere with protein stability.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize total protein concentration across all samples using a BCA assay.

    • Prepare samples for SDS-PAGE, load equal protein amounts, and perform electrophoresis.[10]

    • Transfer proteins to a PVDF membrane and probe with a primary antibody specific for Kinase X and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensity for Kinase X at each temperature point using densitometry.

    • Normalize the intensity of each band to the no-heat control (4°C sample).

    • Plot the normalized intensity versus temperature for both the NCE-001-treated and vehicle-treated samples.

Protocol 2: Isothermal Dose-Response CETSA (ITDR-CETSA)

This protocol quantifies the potency of NCE-001 at engaging Kinase X.

  • Cell Culture and Treatment:

    • Prepare MCF-7 cells as in Protocol 1.

    • Treat cells with a serial dilution of NCE-001 (e.g., 0.01 µM to 50 µM) and a vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • From the melt curve data, select a single temperature that shows a significant difference in soluble Kinase X between the treated and vehicle groups (typically near the Tagg). Let's assume this is 52°C.

    • Heat all samples at 52°C for 3 minutes, then cool on ice.

  • Lysis, Separation, and Western Blotting:

    • Follow steps 4-7 from Protocol 1.

  • Data Analysis:

    • Quantify and normalize the band intensity for Kinase X for each compound concentration.

    • Plot the normalized intensity versus the logarithm of the NCE-001 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Sources

A Guide to Assessing the Reproducibility of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea's Anti-Proliferative Effects in Independent Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery, the reproducibility of experimental findings is the bedrock of scientific validity and the cornerstone of translational success. This guide provides an in-depth technical framework for assessing the reproducibility of the biological effects of a novel small molecule, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, hereafter referred to as "Compound X". Due to the novelty of Compound X, we will operate under the hypothesis that it functions as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in cancer.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It will not only detail the requisite experimental protocols but also delve into the scientific rationale behind the methodological choices, ensuring a robust and self-validating study design.

The Critical Importance of Reproducibility in Preclinical Research

The "reproducibility crisis" in biomedical research underscores the challenges in validating published findings, with significant implications for the efficiency and cost of drug development.[4] Factors contributing to a lack of reproducibility are multifaceted, ranging from the misidentification and contamination of cell lines to variations in experimental protocols and reagents.[4][5][6] This guide directly addresses these challenges by outlining a systematic approach to validate the effects of Compound X across two independent and well-characterized cancer cell lines.

Hypothesized Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway

Urea-based small molecules have shown promise as kinase inhibitors. We hypothesize that Compound X targets and inhibits the activity of MEK1 and MEK2, dual-specificity kinases that are central components of the MAPK/ERK signaling cascade.[1][2] This pathway transduces extracellular signals to the nucleus, regulating gene expression and promoting cell proliferation.[7] In many cancers, this pathway is constitutively active due to mutations in upstream components like RAS or BRAF, making it a prime target for therapeutic intervention.[3][8]

MEK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes CompoundX Compound X (Hypothesized Inhibitor) CompoundX->MEK Inhibits

Caption: Hypothesized MEK/ERK signaling pathway and the inhibitory target of Compound X.

Experimental Design for a Robust Reproducibility Study

To rigorously assess the reproducibility of Compound X's effects, we will employ two distinct human cancer cell lines with known alterations in the MAPK pathway:

  • HCT116: A colorectal carcinoma cell line with a KRAS G13D mutation, leading to constitutive activation of the MAPK pathway.[9][10]

  • A375: A malignant melanoma cell line harboring the BRAF V600E mutation, which also results in a hyperactivated MAPK pathway.[11][12]

The use of two independent cell lines with different upstream mutations leading to the same downstream pathway activation provides a strong biological validation of Compound X's on-target effects.

Our experimental approach will focus on two key readouts:

  • Cell Viability: To quantify the anti-proliferative effects of Compound X.

  • ERK Phosphorylation: To confirm the inhibition of the MEK/ERK signaling pathway at the molecular level.

Experimental_Workflow Start Start CellCulture Cell Culture (HCT116 & A375) Start->CellCulture Authentication Cell Line Authentication (STR) CellCulture->Authentication Treatment Treatment with Compound X Authentication->Treatment ViabilityAssay Cell Viability Assay (MTT / CellTiter-Glo) Treatment->ViabilityAssay WesternBlot Western Blot for p-ERK / Total ERK Treatment->WesternBlot DataAnalysis Data Analysis & Comparison ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Reproducibility DataAnalysis->Conclusion

Sources

A Comparative Guide to LC-MS/MS Validation for the Quantification of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Robust Bioanalytical Method Validation in Drug Development

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of a parent drug and its metabolites in biological matrices is paramount.[1][2][3] This data forms the bedrock upon which safety and efficacy decisions are made throughout the drug development pipeline. The selective and sensitive nature of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has positioned it as the gold standard for bioanalysis.[4][5] However, the reliability of the data generated is entirely dependent on the comprehensive validation of the analytical method.

This guide presents a comparative analysis of sample preparation methodologies for the validation of an LC-MS/MS assay designed to quantify the novel urea-based compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea (herein referred to as "Urea-X"), and its two putative primary metabolites: a sulfoxide (Metabolite M1) and a hydroxylated derivative (Metabolite M2) in human plasma.

The objective of this guide is to provide researchers, scientists, and drug development professionals with an in-depth technical comparison of three widely-used sample preparation techniques:

  • Protein Precipitation (PPT): A simple and rapid method.

  • Liquid-Liquid Extraction (LLE): A technique based on differential solubility.

  • Solid-Phase Extraction (SPE): A chromatographic method for sample clean-up and concentration.

The performance of each technique will be rigorously evaluated against the key validation parameters stipulated by the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by the FDA and EMA.[2][6][7][8][9]

Experimental Design and Core Methodology

A robust experimental design is fundamental to a successful validation. The following outlines the core LC-MS/MS parameters and sample preparations that were held constant across the comparison.

LC-MS/MS Instrumentation and Conditions
  • LC System: Shimadzu Nexera X2 UPLC System

  • Mass Spectrometer: SCIEX QTRAP 6500+

  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 3.0 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Urea-X: m/z 295.2 → 160.1

    • Metabolite M1 (Sulfoxide): m/z 311.2 → 160.1

    • Metabolite M2 (Hydroxylated): m/z 311.2 → 176.1

    • Internal Standard (IS - Stable Isotope Labeled Urea-X-d5): m/z 300.2 → 165.1

Preparation of Standards and Quality Controls (QCs)

Calibration curve (CC) standards and quality control (QC) samples were prepared by spiking known concentrations of Urea-X, M1, and M2 into pooled, blank human K2-EDTA plasma. The concentration ranges were established based on anticipated plasma concentrations in preclinical studies.

Comparative Workflow Overview

The following diagram illustrates the general workflow, highlighting the divergence at the sample preparation stage, which is the focus of this comparative guide.

G cluster_0 Universal Steps cluster_1 Sample Preparation Comparison cluster_2 Downstream Analysis Plasma Plasma Sample (Calibrator, QC, or Unknown) IS_Spike Spike with Internal Standard (Urea-X-d5) Plasma->IS_Spike PPT Method A: Protein Precipitation (PPT) Add Acetonitrile (3:1 v/v) IS_Spike->PPT LLE Method B: Liquid-Liquid Extraction (LLE) Add MTBE, Vortex, Freeze IS_Spike->LLE SPE Method C: Solid-Phase Extraction (SPE) Load, Wash, Elute IS_Spike->SPE Evaporate Evaporate to Dryness PPT->Evaporate LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data Data Acquisition & Processing Inject->Data

Caption: Comparative workflow for the three sample preparation methods.

Head-to-Head Comparison of Validation Parameters

The performance of each sample preparation method was assessed against the acceptance criteria outlined in the ICH M10 guideline.[3] The results are summarized below.

Selectivity and Specificity

The analysis of six unique batches of blank human plasma showed no significant interfering peaks at the retention times of Urea-X, its metabolites, or the internal standard for any of the three methods. However, the baseline for the PPT method was notably noisier, indicating a higher level of endogenous matrix components being carried through the process.

Linearity and Lower Limit of Quantification (LLOQ)

All three methods produced linear calibration curves with a coefficient of determination (r²) > 0.995. The LLOQ was established at 0.5 ng/mL for all analytes. While all methods achieved the required sensitivity, the signal-to-noise ratio at the LLOQ was consistently higher for the SPE method, suggesting greater robustness at low concentrations.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low, Medium, and High.

Table 1: Accuracy & Precision Data for Urea-X

QC Level (ng/mL)MethodIntra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
0.5 (LLOQ) PPT 12.5-8.214.1-9.5
LLE 8.95.410.26.1
SPE 5.1 2.3 6.5 3.0
1.5 (Low) PPT 9.8-6.511.5-7.8
LLE 6.24.17.85.2
SPE 3.4 1.8 4.9 2.5
50 (Mid) PPT 8.1-5.19.9-6.2
LLE 4.53.25.94.0
SPE 2.1 0.9 3.3 1.7
400 (High) PPT 7.5-4.89.2-5.5
LLE 3.92.85.13.5
SPE 1.8 0.5 2.9 1.1

Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ).

Analysis: While all three methods met the acceptance criteria, the SPE method demonstrated significantly better precision and accuracy across all concentration levels for all analytes. The LLE method was a marked improvement over PPT, but the SPE method's superior performance is evident.

Matrix Effect and Recovery

The matrix effect is a critical parameter in LC-MS/MS bioanalysis, referring to the suppression or enhancement of ionization caused by co-eluting matrix components.[4][10] Phospholipids are a major cause of matrix effects in plasma samples.[5][11]

Table 2: Matrix Effect & Recovery Data (Average across all analytes)

ParameterMethodResultInterpretation
Matrix Factor (IS-Normalized) PPT 0.78Significant ion suppression observed.
LLE 0.91Minor ion suppression.
SPE 1.03 Negligible matrix effect.
Extraction Recovery (%) PPT >95%High recovery, but non-selective.
LLE 82%Good, selective recovery.
SPE 93% High and highly selective recovery.

Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤15%.

Analysis: The PPT method, while showing high apparent recovery, suffered from significant ion suppression. This is a classic trade-off with this technique: it efficiently removes proteins but leaves behind many other matrix components like phospholipids.[11] The LLE method provided a cleaner extract, reducing the matrix effect. The SPE method was the clear winner, demonstrating the most effective removal of interfering endogenous components, resulting in a negligible matrix effect and high, consistent recovery.[12]

Stability

Stability assessments for all analytes in human plasma were conducted under various conditions.

Table 3: Stability Assessment Summary

Stability TestPPT (% Bias)LLE (% Bias)SPE (% Bias)
Bench-Top (6h, RT) -11.2-6.5-2.1
Freeze-Thaw (3 cycles) -13.5-8.1-3.5
Long-Term (-80°C, 90 days) -14.1-9.2-4.0

Acceptance Criteria: Mean concentration at each QC level should be within ±15% of the nominal concentration.

Analysis: All methods passed the stability tests. However, the results from the SPE method showed much less degradation or variability, suggesting that the cleaner final extract provided a more stable environment for the analytes prior to injection.

Discussion and Recommendation

The choice of sample preparation is a critical decision that directly impacts the quality and reliability of bioanalytical data. This comparative validation provides a clear, data-driven basis for selecting the optimal method for Urea-X and its metabolites.

G cluster_0 Decision Matrix Start Method Selection Goal: Robust & Reliable Assay PPT Protein Precipitation (PPT) Start->PPT Fastest Cheapest LLE Liquid-Liquid Extraction (LLE) Start->LLE Good Selectivity SPE Solid-Phase Extraction (SPE) Start->SPE Highest Quality PPT_Cons High Matrix Effect Poor Precision PPT->PPT_Cons LLE_Cons Moderate Recovery More Labor Intensive LLE->LLE_Cons SPE_Pros Minimal Matrix Effect Excellent A&P High Recovery SPE->SPE_Pros Conclusion Recommendation: SPE is the optimal method for regulatory submission. PPT_Cons->Conclusion LLE_Cons->Conclusion SPE_Pros->Conclusion

Caption: Decision logic for selecting the optimal sample preparation method.

  • Protein Precipitation (PPT): While fast and inexpensive, this method is ill-suited for a regulated bioanalytical assay for this compound class. The significant matrix effect and poorer precision introduce a level of variability that could compromise study data integrity.

  • Liquid-Liquid Extraction (LLE): LLE offers a significant improvement in sample cleanliness over PPT. It is a viable option, particularly if resources or automation capabilities for SPE are limited. However, it is more labor-intensive and did not perform as well as SPE in terms of recovery and precision.

  • Solid-Phase Extraction (SPE): The SPE method is unequivocally the superior choice. It provided the cleanest extracts, which translated directly into minimal matrix effects, excellent accuracy and precision, and high recovery. For a method intended to support regulatory submissions, the robustness and reliability offered by SPE are essential.

Final Recommendation: Based on the comprehensive validation data, the Solid-Phase Extraction (SPE) method is strongly recommended for the quantification of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea and its M1 and M2 metabolites in human plasma.

Detailed Protocol: Recommended SPE Method

  • Sample Aliquoting: Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (Urea-X-d5, 500 ng/mL) to each tube and vortex briefly.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each sample. Vortex for 10 seconds. This step lyses cells and ensures proteins are fully precipitated before loading.

  • SPE Cartridge Conditioning: Condition a Waters Oasis HLB µElution plate well by passing 200 µL of methanol followed by 200 µL of water.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent.

  • Washing:

    • Wash 1: Add 200 µL of 5% methanol in water.

    • Wash 2: Add 200 µL of 20% methanol in water.

  • Elution: Elute the analytes with 2 x 50 µL aliquots of 90:10 acetonitrile:methanol into a clean collection plate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject 5 µL onto the LC-MS/MS system for analysis.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Knittelfelder, T., et al. (2020). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. PMC. [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Ostermann, A. I., et al. (2015, February 15). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. PubMed. [Link]

  • International Council for Harmonisation. (2022, May 24). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. [Link]

  • LCGC International. (2026, March 13). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • Kymos. (2024, September 4). ICH M10 guideline: validation of bioanalytical methods. [Link]

  • Progress. (2023, January 21). New ICH M10 “Bioanalytical Method Validation and Study Sample Analysis” becomes effective. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, a research chemical whose responsible management is paramount for laboratory safety and environmental stewardship. The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring a self-validating system for your laboratory's waste management program.

I. Compound Hazard Profile & Risk Assessment

A definitive Safety Data Sheet (SDS) for a novel research chemical like 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea may not be widely available. Therefore, a risk assessment must be conducted based on its constituent functional groups: a substituted phenylurea, a thioether, and a tetrahydropyran ring.

  • Phenylurea Moiety : Urea-based compounds are generally considered to have low acute toxicity but can be skin and eye irritants.[1][2] Some substituted ureas may have mutagenic properties, necessitating cautious handling to avoid exposure.[1]

  • Thioether Linkage : Thioethers are sulfur-containing organic compounds. While often less volatile or odorous than their thiol counterparts, they can oxidize or combust to produce toxic sulfur oxides. Their long-term environmental fate and toxicity are often not well-characterized, warranting their treatment as hazardous environmental waste.[3]

  • Tetrahydropyran (THP) Group : The THP group is a cyclic ether. Unlike some linear or cyclic ethers, it is not generally considered a potent peroxide-former. However, it is still a flammable organic structure.[4]

Given this composite structure, the compound must be treated as a hazardous substance of unknown long-term toxicity. The primary risks during handling and disposal include skin/eye irritation, potential harm if ingested or inhaled, and unknown environmental impact.[5][6] Therefore, disposal down the sanitary sewer or in regular trash is strictly prohibited.[7][8]

II. Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Before beginning any disposal-related activities, the following PPE is mandatory to create a primary barrier against chemical exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.Protects against direct skin contact and irritation. Always inspect gloves for integrity before use.[9]
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.Prevents accidental splashes from contacting the eyes, which are highly susceptible to irritation.[10]
Body Protection A fully-buttoned laboratory coat.Shields skin and personal clothing from contamination during waste handling and potential spills.[9]
Respiratory Protection Not typically required for small quantities of non-volatile solids. However, if generating dust or aerosols, work within a certified chemical fume hood.[11]Minimizes inhalation risk, which is a primary route of exposure for powdered or aerosolized chemicals.
III. Step-by-Step Disposal Workflow

This protocol ensures that 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea waste is handled, segregated, and stored in a manner that is safe, compliant, and logical.

Experimental Protocol: Waste Collection and Storage

  • Waste Identification and Segregation:

    • Identify all waste streams containing the target compound. This includes:

      • Unused or expired solid compound.

      • Contaminated consumables (e.g., weighing boats, pipette tips, gloves).

      • Solutions containing the dissolved compound.

    • Crucially, this waste must be segregated as non-halogenated organic waste. Do not mix with halogenated solvents, strong acids, bases, or oxidizers to prevent unintended chemical reactions.[12]

  • Container Selection:

    • For Solid Waste: Use a sealable, high-density polyethylene (HDPE) or glass container clearly designated for solid chemical waste.[1] The container must be in good condition, free of cracks or defects.[13]

    • For Liquid Waste (Solutions): Use a sealable, chemically compatible liquid waste container (e.g., amber glass or HDPE Winchester bottle). Ensure the container material is compatible with the solvent used.[14][15] The container must have a secure, leak-proof cap.[7]

  • Waste Labeling:

    • As soon as the first particle of waste is added, the container must be labeled.[13]

    • The label must, at a minimum, include the following information:

      • The words "HAZARDOUS WASTE" .[16]

      • The full chemical name: "1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea" and any solvents present. Do not use abbreviations or chemical formulas.[13]

      • An estimate of the percentage of each component.

      • The appropriate hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).

      • The name of the principal investigator or laboratory contact.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area should be near the point of generation and under the control of laboratory personnel.[13]

    • The container must be kept closed at all times except when adding waste.[13] Do not leave a funnel in the container.

    • Store the container in a secondary containment tray to mitigate potential leaks or spills.[12]

    • Ensure the storage location is away from direct sunlight, heat sources, and incompatible chemicals.[12]

  • Final Disposal:

    • Once the waste container is 90% full, or if work with the chemical is complete, arrange for pickup.[13]

    • Complete a chemical waste collection request form as required by your institution's Environmental Health & Safety (EH&S) department.

    • Disposal must be conducted through a licensed hazardous waste management service.[8][9] This ensures the waste is transported and processed in accordance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[7][14]

IV. Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid material, if you are trained and it is safe to do so, proceed with cleanup. For large spills or any spill of a solution, evacuate the area and contact your institution's EH&S emergency line.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section II.

  • Contain and Clean:

    • Gently cover the spilled solid with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[10]

    • Carefully sweep the material into a designated waste container.[1] Do not use a standard vacuum cleaner.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, contaminated gloves, etc.) must be placed in the hazardous waste container and disposed of according to the protocol in Section III.[9]

V. Workflow Visualization

The following diagram provides a clear, logical flowchart for the disposal decision-making process, ensuring all critical steps are considered.

G Disposal Workflow: 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea start Start: Waste Generation (Solid, Liquid, or Contaminated PPE) ppe Step 2: Don Mandatory PPE (Gloves, Goggles, Lab Coat) start->ppe Always First identify Step 1: Identify Waste Is it unused solid, a solution, or contaminated labware? container Step 3: Select Compatible Container (HDPE/Glass, Sealed Cap) identify->container ppe->identify label Step 4: Affix Hazardous Waste Label (Full Name, Hazards, PI Info) container->label accumulate Step 5: Place in Satellite Accumulation Area (Secondary Containment, Closed Lid) label->accumulate full Container >90% Full or Project Complete? accumulate->full full->accumulate No, continue adding waste request Step 6: Arrange for Disposal (Complete EH&S Pickup Form) full->request Yes end End: Transfer to Licensed Hazardous Waste Service request->end

Caption: Decision workflow for the safe disposal of chemical waste.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • A Complete Guide to Buying Research Chemicals for Laboratories in 2025. (2025). AiFChem.
  • Research Chemicals. Forrest Behavioral Health.
  • Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety.
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023). ACS Publications.
  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
  • Standard Operating Procedure for Urea. Washington State University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026). MLI Environmental.
  • A Comprehensive Guide to the Proper Disposal of Urea Oxalate. (2025). BenchChem.
  • Material Safety Data Sheet - P000026 Urea Reagent. (2013). M Dialysis.
  • Safety Data Sheet for 4-(Hydroxymethyl)tetrahydropyran. (2025).
  • Safety Data Sheet for a Tetrahydro-2H-pyran derivative. (2025). ChemScene.
  • Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide. (2025). BenchChem.
  • Safety Data Sheet for a Tetrahydro-2H-pyran derivative. (2025). TCI Chemicals.
  • Safety Data Sheet for Tetrahydro-4H-pyran-4-one. (2011).
  • Safety Data Sheet for O-(Tetrahydro-2H-pyran-4-yl)hydroxylamine. (2024). CymitQuimica.
  • Safety Data Sheet for Urea. Pharma Excipients.
  • Material Safety Data Sheet for Diazolidinyl Urea. (2012). ELITechGroup.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Safety Data Sheet for Urea. (2023). Nexchem Ltd.
  • Safety Data Sheet for Urea 46-0-0.

Sources

Personal protective equipment for handling 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety & Handling Guide: 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

This guide provides comprehensive safety protocols and handling procedures for 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, a compound for which specific safety data may not be readily available. The recommendations herein are predicated on a thorough analysis of its constituent functional groups: the phenylurea core, the thioether linkage, and the tetrahydropyran moiety. The overarching principle is to treat this compound with a high degree of caution, assuming it may possess significant hazards until proven otherwise.

Hazard Analysis: A Composite Overview

The toxicological profile of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has not been extensively characterized. Therefore, a risk assessment must be derived from the potential hazards associated with its structural components.

  • Phenylurea Derivatives : Phenylureas are a class of compounds with a wide range of biological activities, and some are known to be toxic. They can act as herbicides and may have effects on hemoglobin, potentially leading to methemoglobinemia. Acute and chronic exposure can pose health risks.

  • Thioethers : Thioethers, or organic sulfides, can be irritants and may have an unpleasant odor. While many are relatively stable, they can be oxidized to sulfoxides and sulfones, and their thermal decomposition may release toxic fumes such as sulfur oxides.

  • Tetrahydropyran Ring : The tetrahydropyran (THP) group is a common protecting group in organic synthesis and is generally considered to be of low toxicity and chemically stable under standard laboratory conditions.

Given this composite, the primary hazards to consider are potential toxicity from the phenylurea group and irritation from the thioether component.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A robust PPE strategy is critical to mitigate exposure risks. The following table outlines the minimum required PPE for handling 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against dermal absorption, which is a potential route of exposure for urea compounds. Double-gloving is recommended for extended handling.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of the compound, especially when handling solutions or performing reactions.
Body Protection Flame-resistant lab coatProtects skin and personal clothing from contamination. A lab coat specifically designated for handling this compound is advisable.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator with organic vapor cartridges may be necessary for large-scale operations or in case of a spill.Mitigates the risk of inhaling aerosols or fine powders of the compound.
Operational & Handling Plan

A systematic workflow is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.

All handling of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, including weighing, preparing solutions, and running reactions, should be conducted within a certified chemical fume hood. This provides primary containment and protects the user from inhaling potentially harmful vapors or dust.

  • Preparation : Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing : Use a tared, sealed container to weigh the solid compound. This minimizes the risk of generating airborne dust.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Reaction Setup : Conduct all reactions in a closed or well-contained apparatus within the fume hood.

  • Post-Reaction : Quench any reactive reagents carefully. The work-up procedure should be designed to minimize the generation of aerosols.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Assemble Equipment prep2->prep3 weigh Weigh Solid in a Sealed Container prep3->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react quench Quench Reaction react->quench cleanup Clean Work Area quench->cleanup dispose Dispose of Waste cleanup->dispose

Caption: A workflow diagram for the safe handling of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea.

Spill & Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills : For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding the creation of dust. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Large Spills : Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. If you are trained and have the appropriate equipment, contain the spill to prevent it from spreading.

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

  • Waste Segregation : All waste contaminated with 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, including disposable PPE, absorbent materials, and empty containers, must be segregated into a clearly labeled hazardous waste container.

  • Waste Disposal : The collected hazardous waste must be disposed of through your institution's EHS-approved waste management program. Do not dispose of this chemical down the drain or in the regular trash.

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (PPE, etc.) waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Unused Solutions & Reaction Residues liquid_waste->waste_container ehs EHS-Approved Waste Management waste_container->ehs

Caption: A flowchart outlining the proper disposal pathway for waste contaminated with the target compound.

References

  • PubChem. Phenylurea. National Center for Biotechnology Information. [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.